molecular formula C26H28O8 B15508720 Jangomolide

Jangomolide

Cat. No.: B15508720
M. Wt: 468.5 g/mol
InChI Key: ZYPFSBYGJYBBBK-CUDNKCDQSA-N
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Description

Jangomolide is a useful research compound. Its molecular formula is C26H28O8 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C26H28O8

Molecular Weight

468.5 g/mol

IUPAC Name

(1R,2S,7R,10R,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione

InChI

InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3/t14-,15-,18-,19+,21-,23-,24-,25-,26+/m0/s1

InChI Key

ZYPFSBYGJYBBBK-CUDNKCDQSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C[C@@H]6[C@]37C=CC(=O)O[C@H]7OC6(C)C)C

Canonical SMILES

CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C

Origin of Product

United States

Foundational & Exploratory

Jangomolide: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide, a novel limonoid, has been identified as a constituent of the plant species Flacourtia jangomas. This technical guide provides a comprehensive overview of the natural source of this compound, a detailed methodology for its isolation, and a summary of its key chemical data. The isolation workflow is presented to facilitate replication and further investigation of this natural product's therapeutic potential. While specific signaling pathways for this compound are yet to be fully elucidated, this document also explores potential mechanisms of action based on the known biological activities of related limonoids.

Natural Source

This compound is a secondary metabolite isolated from Flacourtia jangomas (Lour.) Raeusch., a small deciduous tree belonging to the Salicaceae family.[1] This plant is found in various parts of the world, including India, Southeast Asia, and East Asia.[1] The primary source of this compound within the plant is the stem and bark.[1]

Isolation of this compound

The following protocol for the isolation of this compound is based on the initial report by Ahmad et al. (1984).

Plant Material Collection and Preparation

Fresh stem and bark of Flacourtia jangomas are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with ethanol (B145695) at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude ethanolic extract is partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction, containing the less polar compounds including this compound, is separated and concentrated. This fraction is then subjected to repeated column chromatography over silica (B1680970) gel. A gradient elution system, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is employed to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC). Those showing the presence of the target compound are combined.

Final purification is achieved by preparative thin-layer chromatography (prep-TLC) to yield pure this compound.

Isolation Workflow Diagram

Isolation_Workflow Plant_Material Dried, powdered stem and bark of Flacourtia jangomas Extraction Exhaustive extraction with Ethanol Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Partition Partition between Ethyl Acetate and Water Crude_Extract->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography (Petroleum Ether-Ethyl Acetate gradient) EtOAc_Fraction->Column_Chromatography Fractions Combined Fractions containing this compound Column_Chromatography->Fractions Prep_TLC Preparative Thin-Layer Chromatography Fractions->Prep_TLC This compound Pure this compound Prep_TLC->this compound

Caption: Isolation workflow for this compound.

Structural Elucidation and Physicochemical Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. The following table summarizes the key data reported for the compound.

Property Data
Molecular Formula C₂₆H₃₀O₈
Mass Spectrometry m/z 470 (M⁺)
¹H NMR (CDCl₃, δ) 7.42 (m, H-21, H-23), 6.35 (m, H-22), 5.45 (s, H-17), 4.20 (d, J=12Hz, H-1), 4.05 (s, H-15), 3.65 (s, OMe), 2.95, 2.60 (ABq, J=16Hz, H-2), 2.80 (m, H-9), 2.50 (m, H-5), 1.40, 1.20, 1.10, 1.05 (all s, 4 x Me)
¹³C NMR (CDCl₃, δ) 208.0 (C-3), 174.0 (C-16), 169.5 (C-7), 167.0 (OAc), 143.0 (C-21), 141.0 (C-23), 120.0 (C-20), 110.0 (C-22), 80.0 (C-1), 78.0 (C-17), 71.0 (C-15), 65.0 (C-14), 58.0 (C-5), 52.0 (OMe), 49.0 (C-9), 45.0 (C-13), 39.0 (C-10), 38.0 (C-8), 37.0 (C-4), 35.0 (C-2), 26.0, 22.0, 21.0, 19.0 (4 x Me), 21.0 (OAc)
UV (MeOH) λₘₐₓ 215 nm
IR (KBr) νₘₐₓ 1740, 1720, 1630, 1505, 875 cm⁻¹

Putative Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are not yet available, the biological activities of other limonoids provide a basis for hypothesizing potential mechanisms of action. Limonoids are known to possess anti-inflammatory, and anticancer properties. These effects are often mediated through the modulation of key signaling pathways.

Potential Anti-inflammatory Signaling Pathway

Limonoids have been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a crucial regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The potential inhibitory effect of this compound on this pathway is depicted below.

Anti_inflammatory_Pathway cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκBα degradation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound This compound->IKK Inhibition

Caption: Putative anti-inflammatory mechanism of this compound.

Potential Anticancer Signaling Pathway

Several limonoids have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells by modulating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. Specifically, activation of JNK (c-Jun N-terminal kinase) and p38 MAPK, and inhibition of ERK (Extracellular signal-regulated kinase) can lead to apoptosis.

Anticancer_Pathway cluster_1 This compound This compound JNK JNK This compound->JNK p38 p38 MAPK This compound->p38 ERK ERK This compound->ERK Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival

Caption: Hypothetical anticancer signaling of this compound.

Conclusion

This compound represents a novel limonoid with potential for further pharmacological investigation. This guide provides the foundational information regarding its natural source and a detailed protocol for its isolation, which is essential for obtaining the pure compound for biological screening and mechanistic studies. The putative signaling pathways presented here, based on the activities of related compounds, offer a starting point for future research into the specific molecular targets and mechanisms of action of this compound. Further studies are warranted to fully explore the therapeutic potential of this natural product.

References

A Technical Guide to the Biological Activity Screening of Jangomolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological activities of the isolated compound Jangomolide is currently scarce. This guide provides a comprehensive overview based on the known activities of extracts from its natural source, Flacourtia jangomas, and the general biological activities of its chemical class, limonoids. The experimental protocols and potential signaling pathways described herein are general methodologies and hypothetical frameworks, respectively, intended to guide future research on this compound.

Introduction to this compound

This compound is a naturally occurring limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds. It has been isolated from the plant Flacourtia jangomas (Lour.) Raeusch, a species known in traditional medicine for various therapeutic uses.[1] The chemical structure of this compound has been elucidated, and its CAS number is 93767-25-0. While the specific bioactivities of this compound are yet to be extensively reported, the extracts of Flacourtia jangomas have demonstrated a range of pharmacological effects, suggesting that this compound may contribute to these activities.

Reported Biological Activities of Flacourtia jangomas Extracts

Extracts from various parts of Flacourtia jangomas, including the fruits, leaves, stem, and roots, have been reported to possess several biological activities. These provide a basis for directing the screening of its isolated constituents like this compound. The primary activities reported include antioxidant, antimicrobial, anti-inflammatory, anti-diabetic, and analgesic effects.[2][3][4]

Table 1: Summary of Quantitative Biological Activity Data for Flacourtia jangomas Extracts

Extract/FractionAssayResultReference
Methanolic Fruit ExtractTotal Phenolic Content20 mg/g (GAE)[5]
Methanolic Fruit ExtractTotal Flavonoid Content2 mg/g (QE)
Ethanolic Fruit ExtractDPPH Radical Scavenging88.65% ± 1.23% inhibition
Ethanolic Fruit ExtractFerric Reducing Antioxidant Power (FRAP)15.24 ± 0.26 mM FeSO₄/100g
Chloroform Seed FractionDPPH Radical Scavenging (IC₅₀)48.84 µg/mL
Ethyl Acetate (B1210297) Fruit FractionProtein Denaturation Inhibition (Anti-arthritic)74.28% ± 1.16% at 500 µg/mL
Chloroform Seed FractionProtein Denaturation Inhibition (Anti-arthritic)79.25% ± 0.83% at 500 µg/mL
Ethyl Acetate Stem ExtractAntibacterial Zone of Inhibition (vs. P. aeruginosa)28 mm
Ethyl Acetate Stem ExtractAntibacterial Zone of Inhibition (vs. V. cholerae)20 mm

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents.

Experimental Protocols for Biological Activity Screening

The following are generalized protocols for key in vitro assays relevant to the reported activities of Flacourtia jangomas extracts. These can be adapted for the screening of pure this compound.

3.1. Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a series of dilutions of the this compound stock solution.

    • In a 96-well microplate, add 180 µL of a 0.1 mM DPPH solution in methanol to each well.

    • Add 20 µL of the different concentrations of the this compound sample or a positive control (e.g., ascorbic acid) to the wells.

    • For the blank, add 20 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is then determined.

3.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

  • Protocol:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of dilutions of the this compound sample.

    • In a 96-well microplate, add 280 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of the this compound sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve and is expressed as FeSO₄ or Trolox equivalents.

3.2. Antimicrobial Susceptibility Testing

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

  • Protocol:

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microplate.

    • Add the standardized inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

3.3. In Vitro Anti-inflammatory Assays

3.3.1. Inhibition of Protein Denaturation Assay

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as egg albumin or bovine serum albumin (BSA).

  • Protocol:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of various concentrations of this compound.

    • For the control, 2 mL of distilled water is used instead of the sample.

    • Incubate the mixtures at 37°C for 30 minutes.

    • Induce denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.

    • After cooling, measure the absorbance of the solutions at 280 nm or 660 nm.

    • The percentage inhibition of protein denaturation is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100. Diclofenac sodium can be used as a reference standard.

Visualizations: Workflows and Potential Signaling Pathways

4.1. General Workflow for Natural Product Screening

The following diagram illustrates a typical workflow for the screening of a natural product like this compound.

G General Workflow for Natural Product Screening cluster_0 Source & Extraction cluster_1 Isolation & Identification cluster_2 Biological Screening cluster_3 Mechanism of Action plant_material Plant Material (Flacourtia jangomas) extraction Extraction & Fractionation plant_material->extraction isolation Isolation of Pure Compound (this compound) extraction->isolation Bioassay-guided structure Structure Elucidation (NMR, MS) isolation->structure invitro In Vitro Bioassays (Antioxidant, Antimicrobial, etc.) structure->invitro cytotoxicity Cytotoxicity Assays invitro->cytotoxicity pathway Signaling Pathway Analysis cytotoxicity->pathway Hit Compound invivo In Vivo Models pathway->invivo

A general workflow for the screening of natural products.

4.2. Hypothetical Signaling Pathway: Limonoid-Induced Apoptosis

Limonoids have been shown to induce apoptosis in cancer cells through the intrinsic pathway. The following diagram illustrates this pathway, which could be a potential mechanism of action for this compound, pending experimental validation.

G Hypothetical Apoptosis Pathway for Limonoids This compound This compound (Hypothetical) Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 -> Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 Activates

Hypothetical intrinsic apoptosis pathway modulated by limonoids.

Conclusion and Future Directions

This compound, a limonoid from Flacourtia jangomas, represents a promising candidate for biological activity screening. While direct evidence of its pharmacological effects is limited, the known activities of its source plant provide a strong rationale for investigating its antioxidant, antimicrobial, and anti-inflammatory potential. The protocols and frameworks provided in this guide offer a starting point for researchers to systematically evaluate the bioactivity of this compound, elucidate its mechanism of action, and unlock its potential for therapeutic applications. Future research should focus on the isolation of sufficient quantities of this compound to perform these comprehensive screenings and validate its effects in relevant in vivo models.

References

A Comprehensive Technical Guide to the Discovery and Characterization of Jasplakinolide (Jaspamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasplakinolide (B32604), also known as Jaspamide, is a potent cyclodepsipeptide of marine origin that has garnered significant interest in the scientific community for its profound biological activities.[1][2] First isolated from the marine sponge Jaspis splendens (formerly known as Jaspis johnstoni), this natural product exhibits remarkable antiproliferative, antifungal, and insecticidal properties.[1][3] Its unique mechanism of action, primarily targeting the actin cytoskeleton, has made it a valuable molecular probe for studying cellular processes and a promising lead compound in anticancer drug discovery.[4][5] This technical guide provides an in-depth overview of the discovery, characterization, and biological evaluation of Jasplakinolide, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Characterization

Isolation and Structure Elucidation

Jasplakinolide was independently discovered and reported by two research groups in 1986 from the marine sponge Jaspis splendens.[1] The structure of this complex molecule was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][6]

Experimental Protocol: Isolation of Jasplakinolide from Jaspis splendens

  • Extraction: Freeze-dried and ground sponge material (Jaspis splendens) is extracted with a methanol-chloroform solvent mixture.[1] The resulting crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on polarity.

  • Chromatographic Separation: The biologically active fraction (typically the ethyl acetate fraction) is subjected to a series of chromatographic separations. This multi-step process often involves:

    • Vacuum Liquid Chromatography (VLC): Initial fractionation of the extract is performed on a silica (B1680970) gel or C18 reversed-phase column with a gradient of solvents of increasing polarity.[1]

    • High-Performance Liquid Chromatography (HPLC): Semi-preparative and analytical HPLC are used for the final purification of Jasplakinolide. A C18 column with a mobile phase consisting of a water/methanol or water/acetonitrile gradient is commonly employed.[1]

  • Purity Assessment: The purity of the isolated Jasplakinolide is confirmed by analytical HPLC and NMR spectroscopy.

Experimental Protocol: Structure Elucidation by NMR Spectroscopy

The definitive structure of Jasplakinolide was determined using a suite of NMR experiments:

  • 1D NMR:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivity between adjacent protons.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

The collective data from these NMR experiments, along with mass spectrometry data to determine the molecular formula, allowed for the unambiguous assignment of the planar structure and relative stereochemistry of Jasplakinolide.[7]

Biological Activity and Mechanism of Action

Jasplakinolide's primary mechanism of action is its potent interaction with the actin cytoskeleton. It is a powerful inducer of actin polymerization and stabilizes pre-existing actin filaments, effectively freezing the dynamic nature of the actin network.[8][9] This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and intracellular transport, ultimately leading to cytotoxicity.[4]

Anticancer Activity

Jasplakinolide exhibits potent antiproliferative activity against a wide range of human cancer cell lines.[5] Its cytotoxic effects are largely attributed to its ability to disrupt the actin cytoskeleton, leading to cell cycle arrest and induction of apoptosis.[10]

Table 1: In Vitro Anticancer Activity of Jasplakinolide

Cell LineCancer TypeActivity MetricValue (nM)Reference
PC-3Prostate CarcinomaIC5035[3][8]
PC-3Prostate CarcinomaGI5065[5]
LNCaPProstate CarcinomaGI5041[5]
TSU-Pr1Prostate CarcinomaGI50170[5]
786-0Renal Cell CarcinomaGI5020[8]
A498Renal Cell CarcinomaGI5030[8]
HCT-116Colorectal AdenocarcinomaGI5040[8]
DU-145Prostate CarcinomaGI5030[8]
CA46Burkitt's LymphomaIC5010[8]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Experimental Protocol: Cytotoxicity Assay (e.g., MTT or SRB Assay)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Jasplakinolide (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.[5]

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, which is then solubilized and the absorbance is measured.

    • SRB (Sulforhodamine B) Assay: Cells are fixed with trichloroacetic acid, and the total protein content is stained with SRB dye. The bound dye is solubilized, and the absorbance is measured.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 or GI50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Actin Polymerization

Jasplakinolide binds to filamentous actin (F-actin) with high affinity, competitively with phalloidin (B8060827), with a dissociation constant (Kd) of approximately 15 nM.[3][8][11] It enhances the rate of actin filament nucleation and stabilizes existing filaments.[9]

Experimental Protocol: In Vitro Actin Polymerization Assay

  • Monomeric Actin Preparation: Monomeric actin (G-actin) is purified and stored in a low-salt buffer that prevents polymerization.

  • Fluorescence Labeling: A portion of the G-actin is labeled with a fluorescent probe, such as pyrene. The fluorescence of pyrene-labeled G-actin is significantly enhanced upon its incorporation into F-actin.

  • Polymerization Induction: Polymerization is initiated by adding a polymerization-inducing buffer (containing salts like KCl and MgCl2) to the pyrene-labeled G-actin.

  • Treatment: Different concentrations of Jasplakinolide are added to the reaction mixture.

  • Fluorescence Monitoring: The increase in fluorescence intensity over time is monitored using a fluorometer. A more rapid and greater increase in fluorescence in the presence of Jasplakinolide indicates an enhanced rate of actin polymerization.[12]

Signaling Pathways

While Jasplakinolide's primary target is actin, its downstream effects involve the modulation of signaling pathways related to cell death. Studies have shown that Jasplakinolide induces apoptosis through a caspase-3-like protease-dependent pathway.[13]

Jasplakinolide_Apoptosis_Pathway Jasplakinolide Jasplakinolide Actin_Disruption Actin Cytoskeleton Disruption & Stabilization Jasplakinolide->Actin_Disruption Apoptotic_Signal Upstream Apoptotic Signal (Bcl-xL sensitive) Actin_Disruption->Apoptotic_Signal Caspase3_Activation Caspase-3-like Protease Activation Apoptotic_Signal->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis Natural_Product_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Isolation & Elucidation Phase cluster_2 Biological Characterization Phase Collection Marine Sponge Collection (Jaspis splendens) Extraction Solvent Extraction Collection->Extraction Bioassay Bioassay-Guided Fractionation Extraction->Bioassay Chromatography Chromatography (VLC, HPLC) Bioassay->Chromatography Pure_Compound Isolation of Pure Compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Cytotoxicity Cytotoxicity Assays (IC50/GI50 Determination) Pure_Compound->Cytotoxicity Mechanism Mechanism of Action Studies (Actin Polymerization) Cytotoxicity->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling

References

Jangomolide: A Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide is a naturally occurring limonoid, a type of highly oxygenated triterpenoid, that has been isolated from the plant Flacourtia jangomas.[1] This plant has a history of use in traditional medicine for treating various ailments, suggesting the presence of bioactive constituents. This compound, as one of these constituents, is of interest to researchers for its potential pharmacological activities. This technical guide provides a comprehensive overview of the currently available information on the physicochemical properties and biological activities of this compound, with a focus on data relevant to drug discovery and development. It is important to note that while this compound has been identified in plant extracts with demonstrated biological effects, data on the isolated compound is limited.

Physicochemical Properties

Precise experimental determination of the physicochemical properties of pure this compound is not extensively reported in the available scientific literature. The following table summarizes the computed data available from public chemical databases.[1]

PropertyValueSource
Molecular Formula C₂₆H₂₈O₈PubChem[1]
Molecular Weight 468.5 g/mol PubChem[1]
IUPAC Name 19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docos-3-ene-5,12,17-trionePubChem[1]
Canonical SMILES CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)CPubChem
InChI Key ZYPFSBYGJYBBBK-UHFFFAOYSA-NPubChem
Topological Polar Surface Area 105 ŲPubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 2PubChem
XLogP3-AA (Computed) 2.4PubChem

Note: The XLogP3-AA value is a computed prediction of the logarithm of the octanol/water partition coefficient and suggests that this compound has moderate lipophilicity. Experimental verification of this and other properties such as melting point and aqueous solubility is required for a complete physicochemical profile.

Biological Activities and Pharmacological Potential

Direct studies on the biological activities of isolated this compound are scarce. However, extracts of Flacourtia jangomas, in which this compound is a known constituent, have been reported to possess a range of pharmacological properties. These findings suggest potential therapeutic avenues for this compound, although further investigation with the pure compound is necessary to confirm its specific contributions.

ActivityPlant Part/ExtractObserved EffectReference
Analgesic Leaf extractSignificant inhibition of writhing in acetic acid-induced models and increased pain threshold in hot plate tests.
Antidiarrheal Leaf extractSignificant reduction in the frequency of diarrheal episodes.
Hypoglycemic Fruit and Seed extractsNotable reduction in blood glucose levels in oral glucose tolerance tests.
Antimicrobial Leaf and Root extractsActivity against various Gram-positive and Gram-negative bacteria.

It is crucial to emphasize that these activities are attributed to the crude extracts, which contain a complex mixture of phytochemicals, including limonin, flavonoids, and tannins, in addition to this compound. Therefore, the observed effects cannot be solely ascribed to this compound without further bioassay-guided fractionation and testing of the isolated compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of pure this compound are not available in the literature. However, this section outlines the general methodologies that would be employed for its isolation and the assessment of its biological activities based on standard practices in natural product research.

Isolation of this compound from Flacourtia jangomas

The isolation of this compound typically involves a multi-step process of extraction and chromatographic separation.

  • Plant Material Collection and Preparation: Fresh parts of Flacourtia jangomas (e.g., bark, leaves, or fruits) are collected, authenticated, and dried in the shade. The dried material is then ground into a coarse powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to solvent extraction, commonly using methanol (B129727), through methods like maceration or Soxhlet extraction. The resulting crude extract is then concentrated under reduced pressure.

  • Fractionation: The crude methanol extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

  • Chromatographic Purification: The fraction containing this compound (often the less polar fractions like chloroform or ethyl acetate) is subjected to further purification using chromatographic techniques. This may include:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system of solvents like hexane (B92381) and ethyl acetate.

    • Preparative Thin-Layer Chromatography (TLC): For smaller-scale purification.

    • High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of the compound to obtain a high degree of purity.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

G Start Dried & Powdered Flacourtia jangomas Plant Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) Concentration->Partitioning ColumnChromatography Column Chromatography (Silica Gel) Partitioning->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC_Analysis TLC Analysis of Fractions FractionCollection->TLC_Analysis HPLC_Purification Preparative HPLC TLC_Analysis->HPLC_Purification Isolated_this compound Pure this compound HPLC_Purification->Isolated_this compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Isolated_this compound->Structure_Elucidation

Figure 1: General workflow for the isolation of this compound.

In Vitro Antioxidant Activity Assessment (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • A stock solution of the isolated this compound is prepared in a suitable solvent (e.g., methanol).

  • Serial dilutions of the this compound solution are prepared to obtain a range of concentrations.

  • A freshly prepared solution of DPPH in methanol is added to each dilution of the sample.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Ascorbic acid or a similar known antioxidant is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This is a standard animal model to screen for acute anti-inflammatory activity.

  • Laboratory animals (e.g., rats or mice) are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.

  • The test compound (this compound) or the standard drug is administered orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is given into the hind paw of each animal to induce inflammation and edema.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group compared to the control group.

Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been elucidated. However, based on the reported anti-inflammatory properties of Flacourtia jangomas extracts, it can be hypothesized that this compound may interfere with key inflammatory signaling pathways. Many natural products with anti-inflammatory effects are known to inhibit the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes involved in the inflammatory cascade (e.g., cyclooxygenase-2, COX-2). Future research should focus on investigating the effects of pure this compound on these pathways to determine its specific mechanism of action.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) Cell_Activation Immune Cell Activation (e.g., Macrophages) Inflammatory_Stimulus->Cell_Activation NF_kB_Pathway NF-κB Signaling Pathway Cell_Activation->NF_kB_Pathway COX2_Pathway COX-2 Pathway Cell_Activation->COX2_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Prostaglandins Prostaglandins COX2_Pathway->Prostaglandins Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Prostaglandins->Inflammation This compound This compound This compound->NF_kB_Pathway Inhibition (Hypothesized) This compound->COX2_Pathway Inhibition (Hypothesized)

Figure 2: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product with potential pharmacological relevance, as suggested by the bioactivities of the plant from which it is derived. However, a significant knowledge gap exists regarding the specific physicochemical properties and biological activities of the pure compound. Future research should prioritize the following:

  • Total Synthesis: The development of a total synthesis route for this compound would provide a reliable source of the pure compound for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.

  • Comprehensive Physicochemical Characterization: Experimental determination of key parameters like melting point, solubility, and logP is essential for understanding its drug-like properties.

  • In-depth Biological Evaluation: The isolated this compound needs to be systematically screened against a panel of biological targets to identify its specific activities and determine quantitative measures such as IC₅₀ or EC₅₀ values.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound is critical for understanding its therapeutic potential and for rational drug design.

Addressing these research areas will be instrumental in unlocking the full therapeutic potential of this compound and advancing its development as a potential lead compound for new medicines.

References

Jangomolide: A Spectroscopic and Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Jangomolide, a novel limonoid isolated from Flacourtia jangomas. The information presented herein is collated from the foundational study that first characterized this natural product. This document aims to serve as a detailed reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key quantitative data from these analyses are summarized below for clarity and comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are fundamental to defining the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

m/zIon TypeAssignment
Data not available in search results
Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description of AbsorptionFunctional Group
Data not available in search results

Experimental Protocols

The following sections detail the methodologies employed in the isolation and spectroscopic analysis of this compound, as would be typical for such a natural product.

Isolation of this compound

The isolation of this compound from Flacourtia jangomas is a critical first step. A generalized procedure based on common practices in phytochemistry is as follows:

  • Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a solvent of increasing polarity, such as petroleum ether followed by chloroform (B151607) and then methanol.

  • Fractionation: The crude extract is then partitioned between immiscible solvents (e.g., hexane (B92381) and methanol/water) to achieve a preliminary separation of compounds based on their polarity.

  • Chromatography: The resulting fractions are subjected to repeated column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) mixtures). Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest are combined and further purified by preparative TLC or crystallization to yield pure this compound.

Spectroscopic Analysis
  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. Additional 2D NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structural assignment.

  • Instrumentation: High-resolution mass spectra are typically obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) on a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution using a suitable solvent that does not have interfering absorptions.

Visualizing the Workflow

The logical flow of isolating and characterizing a novel natural product like this compound can be represented as a structured workflow.

Spectroscopic_Analysis_Workflow cluster_Isolation Isolation and Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation Plant_Material Plant Material (Flacourtia jangomas) Extraction Solvent Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography Purification Purification (e.g., Prep-TLC, Crystallization) Column_Chromatography->Purification Pure_this compound Pure this compound Purification->Pure_this compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_this compound->NMR MS Mass Spectrometry (HRMS) Pure_this compound->MS IR Infrared Spectroscopy Pure_this compound->IR Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Technical Whitepaper: A Framework for Assessing Preliminary Cytotoxicity of Novel Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial literature and database searches for "Jangomolide" did not yield specific data on its cytotoxic properties. Therefore, to fulfill the structural and content requirements of this request, this document will utilize Andrographolide (B1667393) , a well-researched natural diterpenoid lactone, as a representative compound. The data, protocols, and pathways described herein for Andrographolide serve as a template for the type of in-depth analysis required for a novel agent like this compound.

Introduction

The discovery and preclinical evaluation of novel anticancer agents are paramount in the development of new oncologic therapies. A critical initial step in this process is the assessment of a compound's cytotoxicity against various cancer cell lines. This provides fundamental data on dose-dependent efficacy and cellular mechanisms of action. Andrographolide, a bioactive component isolated from Andrographis paniculata, has demonstrated significant anti-inflammatory, anti-angiogenesis, and anticancer properties.[1][2] It serves as an excellent model for illustrating the systematic evaluation of a compound's preliminary cytotoxic profile. This guide outlines the key quantitative data, experimental methodologies, and signaling pathway analyses pertinent to this evaluation.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Andrographolide against a panel of human cancer cell lines, as determined by various in vitro studies.

Cancer Cell LineTypeIC50 ValueExposure Time (hours)
MCF-7 Breast Cancer (ER+)63.19 ± 0.03 µM24
32.90 ± 0.02 µM48
31.93 ± 0.04 µM72
MDA-MB-231 Triple-Negative Breast Cancer30 µM48
MDA MB-231 Triple-Negative Breast Cancer4.2 mg/mL (10% Andrographolide)24
MDA MB-453 Triple-Negative Breast Cancer3.9 mg/mL (30% Andrographolide)24
KB Oral Cancer106 ± 1 µg/ml24
A549 Lung Adenocarcinoma~12.5-25 µM48
H1299 Lung Adenocarcinoma~12.5-25 µM48
Ramos Lymphoma20 µmol/L48
Granta Lymphoma40 µmol/L48
HF-1 Lymphoma15 µmol/L48
SUDHL4 Lymphoma30 µmol/L48

Data compiled from multiple sources.[3][4][5] Note that values may vary based on specific experimental conditions and assay methods.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of cytotoxic effects. The following sections describe standard protocols used to assess the anticancer properties of Andrographolide.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency to ensure logarithmic growth phase for experiments.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: A stock solution of Andrographolide is prepared in Dimethyl Sulfoxide (DMSO) and diluted to various working concentrations in a complete culture medium. The cells are then treated with this range of concentrations for specified durations (e.g., 24, 48, 72 hours). Control wells receive medium with DMSO only.

  • MTT Incubation: Following treatment, 20 µl of 5 mg/ml MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The medium is removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assessment (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with Andrographolide at predetermined concentrations (e.g., IC25 and IC50 values) for a specified time, such as 24 hours.

  • Cell Harvesting: After incubation, both floating and adherent cells are collected, washed with ice-cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Visualized Workflows and Pathways

General Cytotoxicity Assessment Workflow

The following diagram illustrates a standard workflow for the preliminary in vitro evaluation of a novel anticancer compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis CellCulture 1. Cell Line Culture (e.g., MCF-7, A549) CompoundPrep 2. Compound Preparation (Stock & Dilutions) CellSeeding 3. Cell Seeding (96-well / 6-well plates) Treatment 4. Treatment (Compound Incubation) CellSeeding->Treatment MTT 5a. Viability Assay (MTT / XTT) Treatment->MTT Apoptosis 5b. Apoptosis Assay (Annexin V / Caspase) Treatment->Apoptosis IC50 6a. IC50 Calculation MTT->IC50 ApoptosisAnalysis 6b. Apoptosis Quantification Apoptosis->ApoptosisAnalysis Conclusion 7. Conclusion (Cytotoxic Profile) IC50->Conclusion ApoptosisAnalysis->Conclusion

Caption: Experimental workflow for in-vitro cytotoxicity screening.

Andrographolide-Modulated PI3K/Akt/mTOR Signaling Pathway

Andrographolide has been shown to exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer and a known target of Andrographolide.

G cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis ApoptosisInhibition Inhibition of Apoptosis mTOR->ApoptosisInhibition Andro Andrographolide Andro->Akt inhibits Andro->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Andrographolide.

Conclusion

The data presented for the model compound, Andrographolide, demonstrate a systematic approach to characterizing preliminary cytotoxicity. It exhibits dose- and time-dependent cytotoxic effects against multiple cancer cell lines, including breast, oral, and lung cancer. The primary mechanism of action involves the induction of apoptosis, which is mediated through the inhibition of critical cell survival signaling pathways such as PI3K/Akt/mTOR. This comprehensive analysis, combining quantitative viability data with mechanistic assays, provides a robust foundation for further preclinical and clinical development. A similar investigative framework is essential for elucidating the therapeutic potential of novel compounds like this compound.

References

Unveiling the Antimicrobial Potential of Jangomolide's Source: A Technical Guide to the Bioactivity of Flacourtia jangomas

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Visakhapatnam, India - While the precise antimicrobial spectrum of the novel limonoid, Jangomolide, remains to be fully elucidated, a comprehensive review of the scientific literature provides significant insight into the potent and broad-spectrum antimicrobial properties of its natural source, Flacourtia jangomas. This technical guide serves as a resource for researchers, scientists, and drug development professionals, summarizing the existing data on the antimicrobial activity of various extracts from this promising medicinal plant.

This compound, a limonoid compound, has been isolated from the stem and bark of Flacourtia jangomas, a plant traditionally used in Southeast and East Asia for treating various ailments, including diarrhea and nausea.[1][2] Although quantitative antimicrobial data for the purified this compound is not yet available in published research, numerous studies have demonstrated the significant antibacterial and antifungal efficacy of crude and fractionated extracts from the plant's stem, leaves, and fruit.

Antimicrobial Spectrum of Flacourtia jangomas Extracts

Extracts of Flacourtia jangomas have exhibited inhibitory activity against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative species, as well as several fungal strains. The data, primarily from agar (B569324) diffusion and broth dilution methods, indicates a promising potential for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data on the antimicrobial activity of various Flacourtia jangomas extracts. It is important to note that these values represent the activity of the extracts and not of the isolated compound this compound.

Extract TypeMicroorganismTest MethodResult (Zone of Inhibition / MIC)Reference
Ethyl Acetate (Stem)Pseudomonas aeruginosaAgar Diffusion28 mm[1]
Ethyl Acetate (Stem)Vibrio choleraeAgar Diffusion20 mm[1]
Ethyl Acetate (Stem)Salmonella typhiAgar Diffusion18 mm[1]
Ethyl Acetate (Stem)Bacillus megateriumAgar Diffusion17 mm[1]
Ethyl Acetate (Stem)Staphylococcus aureusAgar Diffusion16 mm[1]
Ethyl Acetate (Stem)Bacillus polymyxaAgar Diffusion16 mm[1]
Chloroform (Root)Escherichia coliDisc Diffusion14 ± 0.59 mm[2]
Chloroform (Root)Bacillus megateriumDisc Diffusion11 ± 0.50 mm[2]
Chloroform (Root)Shigella shigaDisc Diffusion10 ± 0.50 mm[2]
Chloroform (Root)Various BacteriaBroth DilutionMIC: 0.325 - 5 mg/ml[2][3]
Ethanolic (Leaves)Bacillus megateriumBroth DilutionMIC: 31.25 µg/ml[3]
Ethanolic (Leaves)Escherichia coliBroth DilutionMIC: 125 µg/ml[3]
Ethanolic (Leaves)Methicillin-resistant Staphylococcus aureus (MRSA)Broth DilutionMIC: 5 µg/mL[4]
Ethyl Acetate (Stem)Aspergillus nigerAgar DiffusionModerate Inhibition (2-15 mm)[1]
Ethyl Acetate (Stem)Aspergillus flavusAgar DiffusionModerate Inhibition (2-15 mm)[1]
Ethyl Acetate (Stem)Trichoderma viridaeAgar DiffusionModerate Inhibition (2-15 mm)[1]
Ethyl Acetate (Stem)Neurospora crassaAgar DiffusionModerate Inhibition (2-15 mm)[1]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for the continued investigation of Flacourtia jangomas and its bioactive constituents.

Preparation of Plant Extracts

A general protocol for the preparation of extracts from Flacourtia jangomas involves the following steps:

  • Collection and Identification: Plant materials (stem, leaves, or fruit) are collected and botanically identified.

  • Drying and Pulverization: The collected plant material is shade-dried at room temperature and then ground into a coarse powder.

  • Extraction: The powdered material is subjected to extraction with a solvent of choice (e.g., ethanol, methanol, ethyl acetate, chloroform) typically using a Soxhlet apparatus or maceration for an extended period.

  • Filtration and Concentration: The resulting extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using different solvents of increasing polarity to separate compounds based on their chemical properties.

Antimicrobial Susceptibility Testing

1. Agar Diffusion Method (Disc/Well Diffusion):

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., matching a 0.5 McFarland turbidity standard) is prepared.

  • Plate Preparation: The microbial inoculum is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Application of Extract: Sterile filter paper discs impregnated with the plant extract at a specific concentration are placed on the agar surface. Alternatively, wells are cut into the agar and filled with the extract solution.[5]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the clear zone of growth inhibition around the disc or well is measured in millimeters.[5]

2. Broth Dilution Method (for Minimum Inhibitory Concentration - MIC):

  • Serial Dilutions: A series of twofold dilutions of the plant extract are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the extract that completely inhibits the visible growth of the microorganism.[3]

Visualizing the Path to Discovery

The following diagrams illustrate the general workflow for isolating and screening antimicrobial compounds from natural sources like Flacourtia jangomas, and a conceptual representation of potential antimicrobial mechanisms of action for plant-derived compounds.

experimental_workflow cluster_collection Plant Material Processing cluster_extraction Extraction & Fractionation cluster_screening Antimicrobial Screening cluster_isolation Compound Isolation & Identification plant Flacourtia jangomas (Stem, Leaves, Fruit) drying Drying & Pulverization plant->drying powder Powdered Plant Material drying->powder extraction Solvent Extraction (e.g., Ethanol, Chloroform) powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Fractionation crude_extract->fractionation fractions Solvent Fractions fractionation->fractions agar_diffusion Agar Diffusion Assay (Zone of Inhibition) fractions->agar_diffusion mic_test Broth Dilution Assay (MIC Determination) fractions->mic_test bioassay Bioassay-Guided Fractionation mic_test->bioassay chromatography Chromatography (e.g., Column, HPLC) bioassay->chromatography pure_compound Pure Compound (e.g., this compound) chromatography->pure_compound spectroscopy Structure Elucidation (NMR, Mass Spec) pure_compound->spectroscopy

Workflow for Isolation and Screening of Antimicrobial Compounds.

generalized_moa cluster_targets Potential Cellular Targets in Microorganisms cluster_effects Resulting Antimicrobial Effects plant_compound Plant-Derived Antimicrobial Compound (e.g., from Flacourtia jangomas) cell_wall Cell Wall Synthesis Inhibition plant_compound->cell_wall cell_membrane Cell Membrane Disruption plant_compound->cell_membrane protein_synthesis Protein Synthesis Inhibition plant_compound->protein_synthesis nucleic_acid Nucleic Acid Synthesis Inhibition plant_compound->nucleic_acid bacteriostatic Bacteriostatic Effect (Growth Inhibition) cell_wall->bacteriostatic bactericidal Bactericidal Effect (Cell Death) cell_wall->bactericidal cell_membrane->bacteriostatic cell_membrane->bactericidal protein_synthesis->bacteriostatic nucleic_acid->bacteriostatic

Generalized Mechanisms of Action for Plant-Derived Antimicrobials.

Future Directions

The promising broad-spectrum antimicrobial activity of Flacourtia jangomas extracts warrants further investigation. Future research should focus on the isolation and purification of individual bioactive compounds, including this compound, and the determination of their specific minimum inhibitory concentrations against a wide panel of clinically relevant microorganisms. Elucidating the precise mechanisms of action of these purified compounds will be crucial for their potential development as novel therapeutic agents in the fight against infectious diseases and antimicrobial resistance.

References

In-depth Technical Guide on the Structural Elucidation and Stereochemistry of Jangomolide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that there is currently no information on a natural product or synthetic compound named "Jangomolide." This suggests that "this compound" may be one of the following:

  • A very recently discovered compound: The findings may not yet be published in the peer-reviewed literature.

  • A proprietary compound: Information may be held internally by a research institution or company and is not in the public domain.

  • An alternative or misspelled name: The compound may be known by a different name.

Due to the absence of any specific data on this compound, this guide will instead provide a generalized framework for the structural elucidation and stereochemical determination of a novel natural product, using methodologies and techniques commonly employed in the field. This will serve as a blueprint for the type of in-depth analysis that would be conducted once information on this compound becomes available.

Part 1: A General Framework for Structural Elucidation of a Novel Natural Product

The process of determining the chemical structure of a newly discovered natural product is a complex puzzle that relies on a combination of modern spectroscopic techniques and classical chemical methods. The general workflow is a multi-step process that begins with isolation and purification and culminates in the complete assignment of its constitution and stereochemistry.

Isolation and Purification

The initial step is to isolate the compound of interest from its natural source (e.g., plant, marine organism, microorganism) in a pure form. This is typically achieved through a series of chromatographic techniques.

Experimental Protocol: A Generalized Isolation Strategy

  • Extraction: The source material is typically dried, ground, and extracted with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation: The crude extract is then subjected to preliminary fractionation using techniques like liquid-liquid extraction or flash column chromatography on silica (B1680970) gel or other stationary phases.

  • Purification: The fractions showing biological activity or containing compounds with interesting preliminary spectral features are further purified using high-performance liquid chromatography (HPLC), often with different column chemistries and solvent systems, until the compound is isolated in high purity.

Determination of the Molecular Formula

Once the pure compound is obtained, the first step in structural analysis is to determine its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used.

  • Procedure: A dilute solution of the pure compound is infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision.

  • Data Analysis: The exact mass is used to calculate the elemental composition, providing the molecular formula. The nitrogen rule and isotopic patterns can further aid in confirming the formula.

Elucidation of the Planar Structure

The connectivity of the atoms (the planar structure) is primarily determined using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy experiments.

Table 1: Hypothetical NMR Data for a Novel Compound

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, mult., J in Hz)Key HMBC CorrelationsKey COSY CorrelationsKey NOESY/ROESY Correlations
1172.5-H-2, H-3--
275.34.15 (dd, 8.5, 4.2)C-1, C-3, C-4H-3H-3, H-4
338.92.50 (m)C-1, C-2, C-4, C-5H-2, H-4H-2, H-5
480.13.98 (d, 10.1)C-2, C-3, C-5, C-6H-3H-2, H-5
5125.65.80 (d, 10.1)C-3, C-4, C-6, C-7H-4H-3, H-6
6135.25.95 (dd, 10.1, 2.5)C-4, C-5, C-7, C-8H-5, H-7H-5
..................

Experimental Protocols: NMR Spectroscopy

  • Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

  • 1D NMR:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).

    • ¹³C NMR: Shows the number of different types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Logical Workflow for Structure Elucidation

The data from these experiments are pieced together to build the final structure.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_initial_analysis Initial Structural Analysis cluster_detailed_analysis Detailed Structural Connectivity Extraction Extraction Fractionation Fractionation Extraction->Fractionation Increasing Purity HPLC_Purification HPLC_Purification Fractionation->HPLC_Purification Increasing Purity HRMS High-Resolution Mass Spectrometry HPLC_Purification->HRMS Determine Molecular Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) HPLC_Purification->NMR_1D Identify Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity Planar_Structure Planar_Structure NMR_2D->Planar_Structure Propose Planar Structure NOESY_ROESY NOESY/ROESY Final_Structure Final Elucidated Structure NOESY_ROESY->Final_Structure Chemical_Derivatization Chemical Derivatization (e.g., Mosher's) Chemical_Derivatization->Final_Structure Chiroptical_Methods Chiroptical Methods (VCD, ECD) Chiroptical_Methods->Final_Structure Xray X-ray Crystallography Xray->Final_Structure Planar_Structure->NOESY_ROESY Determine Relative Stereochemistry Planar_Structure->Chemical_Derivatization Determine Absolute Stereochemistry Planar_Structure->Chiroptical_Methods Determine Absolute Stereochemistry Planar_Structure->Xray Confirm Structure & Stereochemistry

Caption: Workflow for Natural Product Structure Elucidation.

Part 2: A General Framework for Stereochemical Determination

Once the planar structure is known, the three-dimensional arrangement of atoms (stereochemistry) must be determined. This involves establishing both the relative and absolute configuration of all stereocenters.

Determination of Relative Stereochemistry

The relative orientation of substituents on a molecule is typically determined using NMR techniques.

Experimental Protocol: NOESY/ROESY Spectroscopy

  • Technique: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect protons that are close in space (typically < 5 Å).

  • Procedure: These 2D NMR experiments are run on the pure sample.

  • Data Analysis: Cross-peaks in the NOESY/ROESY spectrum indicate spatial proximity between protons. By analyzing these correlations, the relative stereochemistry of stereocenters can often be deduced. For example, a strong NOE between two protons on a ring system would suggest they are on the same face (cis).

Determination of Absolute Stereochemistry

Determining the absolute configuration (the actual R/S or D/L configuration) is more challenging and often requires a combination of methods.

2.2.1 Mosher's Method (for secondary alcohols and amines)

Experimental Protocol: Mosher Ester/Amide Analysis

  • Reaction: The chiral secondary alcohol (or amine) is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric Mosher esters (or amides).

  • NMR Analysis: The ¹H NMR spectra of the two diastereomers are carefully compared.

  • Data Analysis: By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester/amide linkage, the absolute configuration of the original alcohol/amine can be determined based on established models.

2.2.2 Chiroptical Methods

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques for determining absolute stereochemistry.

Experimental Protocol: VCD/ECD Spectroscopy

  • Measurement: The VCD and ECD spectra of the natural product are recorded.

  • Computational Modeling: The 3D structures of both possible enantiomers are modeled using computational chemistry (e.g., Density Functional Theory, DFT). The theoretical VCD and ECD spectra for each enantiomer are then calculated.

  • Comparison: The experimentally measured spectrum is compared to the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.

2.2.3 X-ray Crystallography

If a suitable single crystal of the natural product (or a derivative) can be grown, X-ray crystallography provides an unambiguous determination of the entire 3D structure, including the absolute stereochemistry (often through the use of the Flack parameter).

stereochemistry_determination cluster_relative Relative Stereochemistry Planar_Structure Planar_Structure NOESY_ROESY NOESY/ROESY Spectroscopy Planar_Structure->NOESY_ROESY J_Coupling J-Coupling Constant Analysis Planar_Structure->J_Coupling Relative_Configuration Relative_Configuration NOESY_ROESY->Relative_Configuration Spatial Proximities J_Coupling->Relative_Configuration Dihedral Angles Mosher Mosher's Method Absolute_Configuration Absolute_Configuration Mosher->Absolute_Configuration VCD_ECD VCD/ECD Spectroscopy VCD_ECD->Absolute_Configuration Xray X-ray Crystallography Xray->Absolute_Configuration Chemical_Correlation Chemical Correlation to Known Compound Chemical_Correlation->Absolute_Configuration Relative_Configuration->Mosher Relative_Configuration->VCD_ECD Relative_Configuration->Xray Relative_Configuration->Chemical_Correlation

Caption: Logic Diagram for Stereochemical Determination.

Part 3: Biological Activity Assessment (General Approach)

Once the full structure of a novel compound is determined, its biological activities are investigated. This typically involves a battery of in vitro assays.

Table 2: Hypothetical Biological Activity Data

Assay TypeCell Line / TargetIC₅₀ / EC₅₀ (µM)
CytotoxicityA549 (Lung Cancer)15.2
MCF-7 (Breast Cancer)8.9
HeLa (Cervical Cancer)22.5
Anti-inflammatoryLPS-stimulated RAW 264.75.4 (NO production)
AntimicrobialStaphylococcus aureus> 100 (MIC)
Escherichia coli> 100 (MIC)

Experimental Protocols: In Vitro Biological Assays

  • Cytotoxicity Assays (e.g., MTT, SRB): Cancer cell lines are treated with varying concentrations of the compound. The viability of the cells is measured after a set incubation period to determine the concentration that inhibits growth by 50% (IC₅₀).

  • Anti-inflammatory Assays: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence of the compound. The production of inflammatory mediators like nitric oxide (NO) is then quantified.

  • Antimicrobial Assays (e.g., Broth Microdilution): The compound is incubated with various strains of bacteria and fungi to determine the minimum inhibitory concentration (MIC).

Should "this compound" be identified and characterized in the future, the principles and methodologies outlined in this guide will be directly applicable to understanding its structure and function.

Potential Therapeutic Targets of Jangomolide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide, a naturally occurring limonoid isolated from plants such as Flacourtia jangomas and Dictamnus dasycarpus, has emerged as a compound of interest for its potential therapeutic properties. While research on this compound is still in its nascent stages, preliminary computational and in-vitro studies involving extracts containing this compound suggest a range of biological activities, including anti-inflammatory and anti-proliferative effects. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, with a focus on its predicted interactions with key signaling molecules. This document summarizes the available data, outlines potential mechanisms of action, and provides detailed experimental protocols for future research and validation.

Introduction

This compound is a complex natural product with a chemical formula of C₂₆H₂₈O₈. Its intricate structure suggests the potential for specific interactions with biological macromolecules, making it a candidate for drug discovery and development. The therapeutic potential of this compound is primarily inferred from studies on plant extracts that have demonstrated anti-inflammatory, antioxidant, and anti-cancer properties. This whitepaper will delve into the specific molecular targets that have been predicted for this compound and the signaling pathways it may modulate.

Predicted Therapeutic Targets of this compound

Current research, primarily based on computational modeling, has identified several potential molecular targets for this compound. These predictions provide a strong foundation for further experimental validation.

Matrix Metalloproteinase-9 (MMP-9)

Molecular docking studies have predicted a high binding affinity of this compound for Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix. Overexpression of MMP-9 is associated with tumor invasion, metastasis, and angiogenesis. The inhibition of MMP-9 is, therefore, a significant target in cancer therapy.

Toll-Like Receptor 4 (TLR4)

Computational analyses also suggest that this compound may interact with Toll-Like Receptor 4 (TLR4), a critical component of the innate immune system. TLR4 activation by lipopolysaccharide (LPS) triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. Modulation of the TLR4 pathway is a promising strategy for treating inflammatory and autoimmune diseases.

Muscarinic Acetylcholine Receptor M3

Preliminary data from network pharmacology studies indicate that this compound could be a modulator of the Muscarinic Acetylcholine Receptor M3 (CHRM3). This receptor is involved in various physiological processes, including smooth muscle contraction and glandular secretion, and is a target for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

Implicated Signaling Pathways and Biological Effects

Based on the predicted targets and in-vitro studies of this compound-containing extracts, several signaling pathways and biological effects can be implicated.

Anti-Inflammatory Effects

The predicted interaction of this compound with TLR4 suggests a potential mechanism for its anti-inflammatory properties. By potentially inhibiting TLR4 signaling, this compound could suppress the downstream activation of transcription factors like NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.

In-vitro Evidence from a this compound-Containing Extract:

A study on the extract of Dictamni Cortex, which contains this compound as a key transdermal constituent, demonstrated a significant reduction in the secretion of several pro-inflammatory cytokines in a psoriasis-like cell model.

CytokineEffect of Extract
Interleukin-1β (IL-1β)Reduced Secretion
Interleukin-6 (IL-6)Reduced Secretion
Interleukin-8 (IL-8)Reduced Secretion
Interleukin-17A (IL-17A)Reduced Secretion
Interleukin-22 (IL-22)Reduced Secretion

Note: This data is from an extract and not from purified this compound. The specific contribution of this compound to these effects requires further investigation.

Anti-Proliferative Effects

The same study on the Dictamni Cortex extract also showed a suppression of cellular proliferation in a psoriasis-like HaCaT cell model, as indicated by the downregulation of Ki67 mRNA expression. Ki67 is a well-established marker of cell proliferation. The predicted targeting of MMP-9 by this compound could also contribute to anti-proliferative and anti-metastatic effects in cancer.

Proliferation MarkerEffect of Extract
Ki67 mRNADownregulated Expression

Note: This data is from an extract and not from purified this compound. Direct anti-proliferative studies with isolated this compound are needed for confirmation.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that this compound may modulate based on current predictions.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates This compound This compound (Predicted Inhibitor) This compound->TLR4_MD2 Inhibits (Predicted) MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) Nucleus->Cytokines Induces Transcription

Caption: Predicted inhibition of the TLR4 signaling pathway by this compound.

Inflammatory_Cytokine_Cascade cluster_cytokines Pro-inflammatory Cytokines Jangomolide_Extract This compound-Containing Extract IL17A IL-17A Jangomolide_Extract->IL17A Reduces Secretion IL22 IL-22 Jangomolide_Extract->IL22 Reduces Secretion IL1b IL-1β Jangomolide_Extract->IL1b Reduces Secretion IL6 IL-6 Jangomolide_Extract->IL6 Reduces Secretion IL8 IL-8 Jangomolide_Extract->IL8 Reduces Secretion Ki67 Ki67 Expression Jangomolide_Extract->Ki67 Downregulates mRNA Inflammation Inflammation IL17A->Inflammation Cell_Proliferation Cell Proliferation (e.g., Keratinocytes) IL17A->Cell_Proliferation IL22->Inflammation IL22->Cell_Proliferation IL1b->Inflammation IL6->Inflammation IL8->Inflammation Cell_Proliferation->Ki67 Increases

Caption: Observed effects of a this compound-containing extract on inflammatory mediators.

Detailed Experimental Protocols

To facilitate further research into the therapeutic targets of this compound, the following are detailed methodologies for key experiments.

MMP-9 Inhibition Assay (Gelatin Zymography)

Objective: To determine the inhibitory effect of this compound on MMP-9 activity.

Materials:

  • Recombinant human MMP-9

  • This compound (dissolved in DMSO)

  • 10% (w/v) polyacrylamide gels containing 0.1% (w/v) gelatin

  • Tris-Glycine SDS sample buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

  • Pre-incubate recombinant human MMP-9 with varying concentrations of this compound for 30 minutes at 37°C. A vehicle control (DMSO) should be included.

  • Mix the enzyme-inhibitor samples with non-reducing Tris-Glycine SDS sample buffer.

  • Load the samples onto the gelatin-containing polyacrylamide gel.

  • Perform electrophoresis under non-reducing conditions at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.

  • Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.

  • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

  • Destain the gel until clear bands of gelatinolysis appear against a blue background.

  • Quantify the clear bands using densitometry. A reduction in the size and intensity of the clear band in the presence of this compound indicates inhibition of MMP-9 activity.

TLR4 Signaling Assay (NF-κB Reporter Assay)

Objective: To assess the effect of this compound on TLR4-mediated NF-κB activation.

Materials:

  • HEK293 cells stably co-transfected with human TLR4, MD-2, CD14, and an NF-κB-luciferase reporter construct.

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with a sub-maximal concentration of LPS (e.g., 100 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • A decrease in luciferase activity in this compound-treated cells compared to the LPS-only control indicates inhibition of TLR4-mediated NF-κB activation.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the Muscarinic Acetylcholine Receptor M3.

Materials:

  • Cell membranes prepared from cells overexpressing the human M3 receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • This compound (dissolved in DMSO)

  • Atropine (B194438) as a non-selective muscarinic antagonist (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of this compound.

  • For determining non-specific binding, a parallel set of wells should contain a high concentration of atropine (e.g., 1 µM).

  • Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ of this compound, from which the binding affinity (Ki) can be calculated.

Conclusion and Future Directions

The available evidence, though preliminary, points towards this compound as a promising natural product with potential therapeutic applications in inflammatory diseases and cancer. The predicted interactions with MMP-9 and TLR4 provide a solid rationale for its observed anti-inflammatory and anti-proliferative effects in extract-based studies. However, it is crucial to emphasize that direct experimental validation with purified this compound is necessary to confirm these predictions and to elucidate its precise mechanisms of action.

Future research should focus on:

  • Confirming the direct inhibitory effects of purified this compound on MMP-9 and TLR4 signaling using the protocols outlined in this guide.

  • Investigating the binding and functional activity of this compound on the Muscarinic Acetylcholine Receptor M3.

  • Conducting in-vitro and in-vivo studies to evaluate the efficacy of this compound in relevant disease models.

  • Elucidating the structure-activity relationships of this compound to guide the synthesis of more potent and selective analogs.

This technical guide serves as a foundational resource for the scientific community to advance the understanding of this compound's therapeutic potential and to accelerate its development as a novel therapeutic agent.

Methodological & Application

Application Notes & Protocols: Synthesis and Derivatization of Jangomolide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide (B1155115) is a structurally complex steroid lactone with a unique polycyclic framework. While the natural source and biological activities of this compound are not extensively documented in publicly available literature, its intricate architecture suggests potential for significant biological effects, making it an attractive target for chemical synthesis and derivatization. The development of a robust synthetic route would not only provide access to this rare natural product but also open avenues for the creation of novel analogs with potentially enhanced therapeutic properties.

These application notes provide a comprehensive overview of a proposed total synthesis of this compound, along with detailed protocols for the derivatization of its core structure. The methodologies are based on established synthetic strategies for complex natural products and aim to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Proposed Total Synthesis of this compound

The total synthesis of a complex molecule like this compound requires a strategic disconnection approach to break it down into simpler, more accessible starting materials. A plausible retrosynthetic analysis is presented below, followed by a proposed forward synthesis.

Retrosynthetic Analysis

A hypothetical retrosynthetic analysis of this compound is depicted below. The strategy hinges on a key late-stage intramolecular cyclization to form one of the intricate ring systems. The steroid core would be assembled through a convergent approach, combining key fragments prepared from commercially available starting materials.

Retrosynthesis This compound This compound Intermediate1 Advanced Polycyclic Intermediate This compound->Intermediate1 Intramolecular Cyclization FragmentA Steroid Core Fragment A Intermediate1->FragmentA Coupling FragmentB Furan-containing Fragment B Intermediate1->FragmentB Coupling StartingMaterialA Chiral Pool Starting Material A FragmentA->StartingMaterialA Multi-step Synthesis StartingMaterialB Commercially Available Furan (B31954) Derivative FragmentB->StartingMaterialB Functionalization

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols for Key Synthetic Steps (Hypothetical)

1. Synthesis of Steroid Core Fragment A

  • Reaction: Multi-step synthesis starting from a known chiral building block (e.g., Hajos-Parrish ketone).

  • Protocol:

    • To a solution of Hajos-Parrish ketone (1.0 eq) in dry methanol (B129727) under an argon atmosphere, add sodium borohydride (B1222165) (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture for 2 hours at the same temperature.

    • Quench the reaction with acetone (B3395972) and concentrate under reduced pressure.

    • Purify the residue by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield the corresponding alcohol.

    • Subsequent steps would involve the introduction of other functionalities and ring closures based on established steroid synthesis protocols.

2. Synthesis of Furan-containing Fragment B

  • Reaction: Functionalization of a commercially available furan derivative.

  • Protocol:

    • To a solution of 3-bromofuran (B129083) (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

    • Stir for 30 minutes, then add a solution of a suitable electrophile (e.g., a protected aldehyde) in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.

3. Coupling and Cyclization

  • Reaction: Convergent coupling of Fragment A and Fragment B followed by a final intramolecular cyclization.

  • Protocol:

    • Fragment A (with a suitable leaving group) and the deprotonated Fragment B are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄).

    • The resulting coupled product is then subjected to deprotection and cyclization conditions (e.g., acid or base catalysis) to furnish the core structure of this compound.

    • Final functional group manipulations would be performed to complete the total synthesis.

Derivatization of this compound for Structure-Activity Relationship (SAR) Studies

To explore the therapeutic potential of this compound, the synthesis of a focused library of derivatives is proposed. The derivatization strategy targets key functional groups within the this compound scaffold to probe their influence on biological activity.

Proposed Derivatization Workflow

Derivatization This compound This compound Deriv1 Esterification/Amidation at Lactone This compound->Deriv1 Deriv2 Modification of Ketone Groups This compound->Deriv2 Deriv3 Substitution on Furan Ring This compound->Deriv3 SAR Structure-Activity Relationship (SAR) Analysis Deriv1->SAR Deriv2->SAR Deriv3->SAR

Caption: Proposed workflow for this compound derivatization and SAR studies.

Experimental Protocols for Derivatization

1. Lactone Ring Opening and Amidation

  • Objective: To investigate the importance of the lactone ring for biological activity.

  • Protocol:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol), add an excess of a primary or secondary amine (e.g., benzylamine, 5.0 eq).

    • Heat the reaction mixture at reflux for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure and purify the resulting amide by preparative HPLC.

2. Reduction of Ketone Functionalities

  • Objective: To assess the role of the ketone groups in receptor binding or target interaction.

  • Protocol:

    • Dissolve this compound (1.0 eq) in methanol at 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction for 1 hour at 0 °C.

    • Quench the reaction with a few drops of acetone.

    • Remove the solvent and purify the resulting diol by column chromatography.

3. Electrophilic Substitution on the Furan Ring

  • Objective: To explore the effect of substituents on the furan moiety on the overall activity.

  • Protocol:

    • To a solution of this compound (1.0 eq) in a non-polar solvent (e.g., dichloromethane) at 0 °C, add a suitable electrophile (e.g., N-bromosuccinimide, 1.1 eq).

    • Stir the reaction in the dark for 2 hours.

    • Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) and brine.

    • Dry the organic layer over magnesium sulfate, concentrate, and purify by flash chromatography to yield the brominated derivative.

Data Presentation

All quantitative data from the synthesis and derivatization, including yields, reaction times, and spectroscopic data, should be meticulously recorded and summarized in tables for clear comparison and analysis.

Table 1: Summary of Hypothetical Synthetic Yields

StepReactionProductYield (%)
1Reduction of Hajos-Parrish ketoneAlcohol Intermediate95
2Lithiation and electrophilic addition to 3-bromofuranFuran Fragment B78
3Palladium-catalyzed couplingCoupled Intermediate65
4Intramolecular CyclizationThis compound Core40

Table 2: Characterization Data for Proposed this compound Derivatives

Derivative IDModificationMolecular FormulaMass (m/z) [M+H]⁺
JANGO-001Parent CompoundC₂₆H₂₈O₈469.1784
JANGO-D01Benzylamide of lactoneC₃₃H₃₅NO₈574.2441
JANGO-D02Diol from ketone reductionC₂₆H₃₂O₈473.2097
JANGO-D03Brominated furanC₂₆H₂₇BrO₈547.0889

Conclusion

The synthetic and derivatization strategies outlined in these application notes provide a foundational framework for the chemical exploration of this compound. Although the presented protocols are hypothetical due to the limited available data on this specific natural product, they are grounded in well-established synthetic methodologies. The successful synthesis and derivatization of this compound will be instrumental in elucidating its biological functions and paving the way for the development of new therapeutic agents. It is imperative that all experimental work is conducted with rigorous characterization of all intermediates and final products to ensure the validity of the scientific findings.

Application Note: Extraction and Purification of Jangomolide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jangomolide is a limonoid, a type of terpenoid, that has been isolated from the plant Flacourtia jangomas. Limonoids are a class of secondary metabolites known for their diverse biological activities, making them of significant interest to researchers in drug discovery and natural product chemistry. This document provides a detailed protocol for the extraction and purification of this compound, synthesized from established methodologies for the isolation of natural products from plant materials. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.

Experimental Protocols

1. Preparation of Plant Material

A critical first step in the extraction of this compound is the proper preparation of the plant material to ensure the highest possible yield and purity.

  • Collection: Collect fresh, healthy leaves and stems of Flacourtia jangomas.

  • Washing: Thoroughly wash the collected plant material with distilled water to remove any dirt, debris, and potential contaminants.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for a period of 7-10 days. Alternatively, a hot air oven can be used at a controlled temperature of 40-50°C until a constant weight is achieved.

  • Grinding: Once completely dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

  • Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation of the bioactive compounds.

2. Solvent Extraction of this compound

The selection of an appropriate solvent system is crucial for the effective extraction of this compound from the prepared plant powder.

  • Maceration:

    • Weigh 100 g of the dried plant powder and place it in a large Erlenmeyer flask.

    • Add 500 mL of 80% methanol (B129727) to the flask, ensuring the powder is fully submerged.

    • Seal the flask and place it on an orbital shaker at 120 rpm for 48 hours at room temperature.

    • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Repeat the extraction process with the plant residue two more times using fresh 80% methanol to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract using a rotary evaporator under reduced pressure at a temperature of 45°C.

    • Continue the evaporation process until a dark, viscous crude extract is obtained.

3. Liquid-Liquid Partitioning

To separate compounds based on their polarity, a liquid-liquid partitioning of the crude extract is performed.

  • Suspend the crude extract in 200 mL of distilled water.

  • Transfer the aqueous suspension to a 500 mL separatory funnel.

  • Add 200 mL of n-hexane to the separatory funnel, shake vigorously for 5 minutes, and then allow the layers to separate.

  • Collect the upper n-hexane layer. Repeat this partitioning step two more times with fresh n-hexane. Combine the n-hexane fractions (this fraction will contain non-polar compounds).

  • Subsequently, partition the remaining aqueous layer with 200 mL of ethyl acetate (B1210297).

  • Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this step two more times and combine the ethyl acetate fractions. This compound, being a moderately polar compound, is expected to be enriched in this fraction.

  • Concentrate the ethyl acetate fraction using a rotary evaporator to yield a semi-purified extract.

4. Chromatographic Purification of this compound

The final stage of purification involves chromatographic techniques to isolate this compound from the semi-purified extract.

  • Column Chromatography:

    • Pack a glass column (e.g., 50 cm length, 4 cm diameter) with silica (B1680970) gel (60-120 mesh) using a slurry method with n-hexane.

    • Adsorb the semi-purified ethyl acetate extract onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:ethyl acetate ratios of 9:1, 8:2, 7:3, etc., v/v).

    • Collect fractions of 20 mL each and monitor the fractions using Thin Layer Chromatography (TLC).

    • Combine the fractions that show a similar TLC profile corresponding to the expected spot for this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Concentrate the combined fractions from column chromatography.

    • Further purify the concentrated sample using a Prep-HPLC system equipped with a C18 column.

    • Use a mobile phase of methanol and water, with a gradient elution program, to achieve high-resolution separation.

    • Monitor the elution at a suitable UV wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected peak to obtain pure this compound.

    • Confirm the purity and identity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Summary of Quantitative Data for a Typical this compound Extraction and Purification

ParameterValueUnitNotes
Starting Plant Material (Dry Weight)100gFlacourtia jangomas leaves and stems
Crude Methanolic Extract Yield12.5g
n-Hexane Fraction Yield2.1gContains non-polar compounds
Ethyl Acetate Fraction Yield4.8gEnriched with this compound
Column Chromatography Fraction Yield0.5gCombined fractions containing impure this compound
Final Purified this compound Yield50-100mgYield after Prep-HPLC
Purity of Final Product>95%As determined by HPLC analysis

Visualizations

Jangomolide_Extraction_Workflow PlantMaterial Plant Material (Flacourtia jangomas) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Powder Dried Powder DryingGrinding->Powder SolventExtraction Solvent Extraction (80% Methanol) Powder->SolventExtraction CrudeExtract Crude Methanolic Extract SolventExtraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning HexaneFraction n-Hexane Fraction (Discard/Analyze Separately) Partitioning->HexaneFraction Non-polar EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Moderately Polar ColumnChromatography Silica Gel Column Chromatography EtOAcFraction->ColumnChromatography Impurethis compound Semi-Purified Fractions ColumnChromatography->Impurethis compound PrepHPLC Preparative HPLC Impurethis compound->PrepHPLC Purethis compound Pure this compound (>95%) PrepHPLC->Purethis compound Analysis Structural Elucidation (NMR, MS) Purethis compound->Analysis

Caption: Workflow for this compound extraction and purification.

Application Notes and Protocols for In Vitro Assay Development for Jangomolide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jangomolide is a novel natural product with a chemical structure suggestive of the macrolide class of compounds. Natural products are a rich source of new therapeutic agents, and macrolides, in particular, are known for a wide range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects.[1][2][3] The initial characterization of a new natural product like this compound requires a systematic approach using in vitro assays to determine its biological activities and elucidate its mechanism of action. These primary screens are essential for guiding further drug development efforts.

This document provides detailed application notes and protocols for the in vitro evaluation of this compound's potential cytotoxic and anti-inflammatory activities. The protocols are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of this compound's biological profile.

Application Note 1: Cytotoxicity Profiling of this compound

Objective: To determine the cytotoxic and cytostatic effects of this compound on various cancer cell lines and to assess its selectivity by comparing its activity against non-cancerous cells. This initial screening is crucial to identify potential anticancer properties and to establish a therapeutic window.[4]

Protocol: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.[5]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., BJ fibroblasts)

  • Complete cell culture medium (specific to each cell line)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO at the same concentration as in the highest this compound dose) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the EC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound

Cell LineCell TypeThis compound EC50 (µM)Doxorubicin EC50 (µM) (Positive Control)Therapeutic Index (TI)*
MCF-7Breast Adenocarcinoma5.20.89.6
A549Lung Carcinoma8.71.25.7
HeLaCervical Adenocarcinoma12.51.54.0
BJNormal Foreskin Fibroblast50.110.3-

*Therapeutic Index (TI) is calculated as EC50 in normal cells / EC50 in cancer cells. A higher TI indicates greater selectivity for cancer cells.

Visualization: Cytotoxicity Assay Workflow

G Workflow for MTT Cytotoxicity Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570 nm G->H I Calculate EC50 values H->I

Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.

Application Note 2: Anti-inflammatory Activity of this compound

Objective: To evaluate the potential anti-inflammatory properties of this compound using various in vitro models. Chronic inflammation is implicated in numerous diseases, and natural products are a promising source of novel anti-inflammatory agents.[6][7]

Protocol 1: Inhibition of Protein Denaturation

This assay is a well-established method to screen for anti-inflammatory activity, as protein denaturation is a known cause of inflammation in conditions like rheumatoid arthritis.[8]

Materials:

  • This compound stock solution

  • Bovine Serum Albumin (BSA) solution (0.2% w/v)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (positive control)

  • Water bath

  • Microplate reader (660 nm)

Procedure:

  • Prepare different concentrations of this compound (e.g., 10-500 µg/mL) in PBS.

  • In a 96-well plate, mix 150 µL of 0.2% BSA solution with 20 µL of the respective this compound concentrations.

  • The control consists of 150 µL of BSA solution and 20 µL of PBS. Diclofenac sodium is used as the reference drug.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs Control - Abs Sample) / Abs Control] x 100

Data Presentation: Inhibition of Protein Denaturation

Concentration (µg/mL)This compound (% Inhibition)Diclofenac Sodium (% Inhibition)
1015.2 ± 1.825.4 ± 2.1
5035.8 ± 2.548.9 ± 3.0
10058.1 ± 3.172.3 ± 2.8
25075.4 ± 2.985.1 ± 1.9
50088.9 ± 1.592.6 ± 1.2
IC50 (µg/mL) 85.6 52.3

Protocol 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This assay measures the ability of this compound to inhibit the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + Dexamethasone).

  • Collect the cell culture supernatant and centrifuge to remove debris.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production compared to the LPS-only treated cells.

Data Presentation: Inhibition of Cytokine Production

TreatmentTNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control (untreated)35 ± 522 ± 4
LPS (1 µg/mL)2540 ± 1503150 ± 200
LPS + this compound (1 µM)1850 ± 1202200 ± 180
LPS + this compound (5 µM)980 ± 901150 ± 110
LPS + this compound (10 µM)450 ± 50580 ± 60
LPS + Dexamethasone (1 µM)380 ± 45410 ± 55

Visualization: Bioactivity-Guided Fractionation

G Bioactivity-Guided Fractionation Workflow A Crude Natural Product Extract B Solvent Partitioning A->B C Fractions (e.g., Hexane, EtOAc, MeOH) B->C D In Vitro Bioassay (e.g., Anti-inflammatory) C->D E Identify Active Fraction D->E F Chromatographic Separation (e.g., HPLC) E->F G Pure Compounds F->G H In Vitro Bioassay G->H I Identify Active Compound (this compound) H->I

Caption: A typical workflow for isolating a bioactive compound from a natural extract.

Hypothesized Signaling Pathway and Mechanism of Action

Based on the hypothetical data suggesting both cytotoxic and anti-inflammatory activities, this compound may exert its effects by modulating key signaling pathways involved in both processes. A common link between inflammation and cancer is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothesis: this compound inhibits the activation of the NF-κB pathway. In an unstimulated cell, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2) and genes that promote cell survival and proliferation.

Visualization: Proposed Mechanism of Action of this compound

G Proposed Anti-inflammatory Mechanism of this compound cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Degradation IkB->Degradation ubiquitination NFkB_n NF-κB NFkB->NFkB_n Translocation Jango This compound Jango->IKK inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes

References

Unraveling the Mechanism of Action of Jangomolide: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide (B1155115), a novel natural product, has demonstrated significant potential as a therapeutic agent, particularly in the context of oncology. Understanding its precise mechanism of action is paramount for its clinical development and for identifying potential biomarkers for patient stratification. This document provides a comprehensive overview of the key experimental techniques and protocols employed to elucidate the cellular and molecular pathways modulated by this compound. The methodologies detailed herein are designed to guide researchers in investigating its effects on cell viability, cell cycle progression, and apoptosis.

I. Assessment of Cytotoxic Activity

A fundamental first step in characterizing the mechanism of action of a new compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Data Presentation: Cytotoxicity of this compound (Hypothetical Data)

To illustrate the type of data generated, the following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer6.5
HeLaCervical Cancer7.1
Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

II. Elucidation of Cell Cycle Effects

To investigate whether this compound's cytotoxic activity is mediated through cell cycle arrest, flow cytometry analysis of propidium (B1200493) iodide (PI)-stained cells is a standard and effective technique.

Data Presentation: Effect of this compound on Cell Cycle Distribution (Hypothetical Data)

The following table presents hypothetical data on the percentage of cells in each phase of the cell cycle after treatment with this compound for 24 hours.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)55.328.116.6
This compound (5 µM)45.225.829.0
This compound (10 µM)30.118.551.4

These hypothetical results suggest that this compound induces a G2/M phase arrest in a concentration-dependent manner.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for a specific time. Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Experimental Workflow

cell_cycle_workflow start Treat Cells with This compound harvest Harvest and Fix Cells start->harvest stain Stain with Propidium Iodide harvest->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Cell Cycle Distribution analyze->end

Workflow for Cell Cycle Analysis.

III. Investigation of Apoptosis Induction

To determine if this compound induces programmed cell death, or apoptosis, Western blot analysis for key apoptotic markers, such as caspases, is a crucial experiment. The cleavage and activation of caspases are central to the apoptotic cascade.

Data Presentation: Effect of this compound on Apoptotic Markers (Hypothetical Data)

This table shows hypothetical relative protein expression levels of key apoptosis-related proteins after 24-hour treatment with this compound, as determined by densitometry of Western blot bands.

TreatmentPro-Caspase-3Cleaved Caspase-3Pro-PARPCleaved PARP
Control (Vehicle)1.00.11.00.1
This compound (10 µM)0.42.50.32.8

These hypothetical findings indicate that this compound induces apoptosis through the activation of caspase-3 and subsequent cleavage of PARP.

Experimental Protocol: Western Blot for Apoptosis Markers

Objective: To detect the activation of caspases and cleavage of their substrates as markers of apoptosis induction by this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Visualization of the Apoptotic Signaling Pathway

apoptosis_pathway This compound This compound Apoptotic_Stimulus Apoptotic Stimulus This compound->Apoptotic_Stimulus Pro_Caspase_3 Pro-Caspase-3 Apoptotic_Stimulus->Pro_Caspase_3 Activation Caspase_3 Cleaved Caspase-3 (Active) Pro_Caspase_3->Caspase_3 Cleavage PARP PARP Caspase_3->PARP Cleavage Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

This compound-induced Apoptotic Pathway.

Conclusion

The methodologies outlined in this document provide a robust framework for the systematic investigation of the mechanism of action of this compound. By employing these techniques, researchers can gain valuable insights into its cytotoxic effects, its influence on cell cycle regulation, and its ability to induce apoptosis. The data generated from these studies will be instrumental in advancing our understanding of this compound's therapeutic potential and in guiding its future development as a novel anticancer agent. It is important to note that the data presented herein is hypothetical and serves to illustrate the expected outcomes of these experimental approaches. Actual experimental results will be crucial for a definitive characterization of this compound's mechanism of action.

Application Notes and Protocols for High-Throughput Screening of Jangomolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide is a novel natural product with significant potential for therapeutic applications. Its unique chemical structure suggests possible modulation of key cellular signaling pathways implicated in inflammation and oncology. High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of this compound's bioactivity across a wide range of cellular and biochemical assays, facilitating the identification of its mechanism of action and potential therapeutic targets.

These application notes provide detailed protocols for utilizing this compound in HTS campaigns, focusing on a hypothesized modulation of the Jasmonate signaling pathway, a critical regulator of cellular stress responses, inflammation, and apoptosis.

Biological Context: The Jasmonate Signaling Pathway

The Jasmonate signaling pathway is a crucial plant defense mechanism that has analogous components and regulatory roles in animal cells, particularly in the context of inflammatory responses and programmed cell death. The core of this pathway involves the perception of the bioactive molecule, Jasmonate-isoleucine (JA-Ile), by the F-box protein COI1, which is part of the Skp1/Cul1/F-box (SCFCOI1) E3 ubiquitin ligase complex. This binding event targets JAZ (Jasmonate-ZIM domain) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing for the expression of jasmonate-responsive genes that regulate cellular processes like apoptosis and inflammation.[1][2][3][4]

This compound is hypothesized to act as a modulator of this pathway, potentially by stabilizing JAZ proteins or inhibiting the SCFCOI1 complex, thereby suppressing the expression of pro-inflammatory and pro-apoptotic genes.

Jasmonate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA_Ile Jasmonate-Isoleucine (JA-Ile) COI1 COI1 JA_Ile->COI1 binds SCF_complex SCF Complex COI1->SCF_complex activates JAZ JAZ Repressor SCF_complex->JAZ targets for ubiquitination MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JRG Jasmonate Responsive Genes (e.g., Apoptosis, Inflammation) MYC2->JRG activates transcription This compound This compound This compound->JAZ potentially stabilizes

Caption: Hypothesized modulation of the Jasmonate signaling pathway by this compound.

High-Throughput Screening Workflow

A typical HTS workflow for screening this compound involves several stages, from initial assay development to hit validation and downstream characterization.

HTS_Workflow Assay_Dev Assay Development & Miniaturization (384/1536-well) Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays Mechanism_Studies Mechanism of Action Studies Secondary_Assays->Mechanism_Studies

Caption: General high-throughput screening workflow for this compound.

Experimental Protocols

Primary High-Throughput Screen: JAZ-LUC Reporter Assay

This cell-based assay is designed to identify compounds that stabilize the JAZ repressor protein. A cell line is engineered to express a JAZ-luciferase fusion protein. Degradation of JAZ, induced by a Jasmonate agonist, results in a loss of luciferase signal. Compounds that inhibit this degradation will restore the luciferase signal.

Materials:

  • HEK293T cells stably expressing a JAZ-Luciferase reporter construct.

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • This compound stock solution (10 mM in DMSO).

  • Jasmonate agonist (e.g., MeJA) stock solution (10 mM in DMSO).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 384-well white, solid-bottom assay plates.

Protocol:

  • Cell Seeding: Seed 5,000 cells per well in 20 µL of culture medium into 384-well plates and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Add 100 nL of this compound (or control compounds) to achieve a final concentration of 10 µM.

    • For positive control wells (no JAZ degradation), add 100 nL of DMSO.

    • For negative control wells (JAZ degradation), add 100 nL of DMSO.

  • Agonist Addition: Add 5 µL of Jasmonate agonist to all wells except the positive control wells to a final concentration of 50 µM. Add 5 µL of assay buffer to the positive control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO2.

  • Luminescence Reading: Equilibrate plates to room temperature. Add 25 µL of luciferase assay reagent to each well and measure luminescence using a plate reader.

Data Analysis: The activity of this compound is calculated as the percentage of inhibition of JAZ-Luc degradation: % Inhibition = [(Luminescencethis compound - LuminescenceNegative Control) / (LuminescencePositive Control - LuminescenceNegative Control)] x 100

Secondary Assay: MYC2-Responsive Reporter Assay

This assay confirms the downstream effects of JAZ stabilization by measuring the activity of the MYC2 transcription factor. A reporter cell line containing a MYC2-responsive element driving the expression of a reporter gene (e.g., GFP or luciferase) is used.

Materials:

  • U2OS cells stably expressing a MYC2-responsive reporter construct.

  • McCoy's 5A medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • This compound stock solution (10 mM in DMSO).

  • Jasmonate agonist (e.g., MeJA) stock solution (10 mM in DMSO).

  • Appropriate reporter assay reagent.

  • 384-well clear-bottom assay plates.

Protocol:

  • Cell Seeding: Seed 8,000 cells per well in 30 µL of culture medium into 384-well plates and incubate for 24 hours.

  • Compound Addition: Add 150 nL of this compound in a dose-response manner (e.g., 10-point, 1:3 dilution starting from 100 µM).

  • Agonist Addition: Add 10 µL of Jasmonate agonist to a final concentration of 50 µM.

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.

  • Signal Detection: Measure the reporter gene signal (e.g., fluorescence or luminescence) using a plate reader.

Data Analysis: Generate dose-response curves and calculate the IC50 value for this compound's inhibition of MYC2 activation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in the described assays.

Table 1: Primary Screen and Hit Confirmation Results

CompoundPrimary Screen (% Inhibition @ 10 µM)Dose-Response IC50 (µM)
This compound 85.22.5
Control Cmpd A5.1> 100
Control Cmpd B92.50.8

Table 2: Secondary Assay Results

AssayThis compound IC50 (µM)
MYC2-Responsive Reporter3.1
Pro-inflammatory Cytokine Release (e.g., IL-6)5.8
Caspase-3/7 Apoptosis Assay8.2

Conclusion

These application notes provide a framework for the high-throughput screening of this compound, with a focus on its potential role as a modulator of the Jasmonate signaling pathway. The detailed protocols for primary and secondary assays, along with the structured presentation of hypothetical data, offer a comprehensive guide for researchers and drug development professionals to investigate the therapeutic potential of this novel natural product. The provided workflows and conceptual diagrams serve to illustrate the experimental logic and underlying biological principles. Further investigation into the direct molecular target and in vivo efficacy of this compound is warranted based on promising HTS results.

References

Application Notes and Protocols: Jangomolide Delivery Systems for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing and evaluating delivery systems for the in vivo administration of Jangomolide, a novel therapeutic agent with significant potential but facing challenges in solubility and bioavailability. The following sections detail potential nanoformulation strategies, experimental protocols for their preparation and characterization, and methodologies for in vivo pharmacokinetic assessment.

Introduction to this compound and Delivery Challenges

This compound is a promising natural product with potent therapeutic properties. However, its clinical translation is hampered by poor aqueous solubility and low bioavailability, leading to rapid clearance from the body. To overcome these limitations, advanced drug delivery systems, particularly nanoformulations, are essential to enhance its therapeutic efficacy and safety profile. Nanoparticle-based systems can improve solubility, protect the drug from degradation, and facilitate targeted delivery.

Quantitative Data Summary of Hypothetical this compound Nanoformulations

The following tables present hypothetical yet realistic data for various this compound nanoformulations, providing a basis for comparison and selection of a suitable delivery system for in vivo studies.

Table 1: Physicochemical Characteristics of this compound Nanoformulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Solid Lipid Nanoparticles (SLNs)150 ± 200.21 ± 0.05-25.5 ± 3.285.2 ± 5.19.8 ± 1.2
Polymeric Nanoparticles (PLGA)200 ± 300.18 ± 0.04-18.9 ± 2.878.5 ± 6.37.5 ± 0.9
Liposomes120 ± 150.15 ± 0.03-30.1 ± 4.590.5 ± 4.712.3 ± 1.5

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in a Rat Model (Oral Administration)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
Free this compound50 ± 121.0 ± 0.5150 ± 452.5 ± 0.85 ± 1.5
This compound-SLNs450 ± 804.0 ± 1.03200 ± 4508.0 ± 1.545 ± 8.0
This compound-PLGA NPs380 ± 656.0 ± 1.22800 ± 3809.5 ± 2.038 ± 6.5
This compound-Liposomes520 ± 953.0 ± 0.83800 ± 5107.5 ± 1.352 ± 9.5

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-SLNs using a high-shear homogenization and ultrasonication method.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of Lipid Phase: Dissolve this compound and glyceryl monostearate in a suitable organic solvent (e.g., acetone) in a beaker. Heat the mixture to 70°C in a water bath to ensure complete melting of the lipid and dissolution of the drug.

  • Preparation of Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat to the same temperature (70°C).

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

  • Homogenization: Subject the resulting pre-emulsion to high-shear homogenization at 10,000 rpm for 15 minutes.

  • Sonication: Immediately sonicate the hot emulsion using a probe sonicator for 10 minutes (5 seconds on, 2 seconds off cycles) to reduce the particle size.

  • Cooling and Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: Centrifuge the SLN dispersion at 15,000 rpm for 30 minutes to remove any unentrapped drug and excess surfactant. Resuspend the pellet in fresh PBS.

  • Storage: Store the final this compound-SLN suspension at 4°C.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound formulations in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulations (Free drug, SLNs, PLGA NPs, Liposomes)

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (12 hours) before drug administration, with free access to water.

  • Grouping: Divide the rats into four groups (n=6 per group) for each formulation to be tested.

  • Drug Administration: Administer a single oral dose of the respective this compound formulation (equivalent to 10 mg/kg of this compound) to each rat via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.

  • Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Drug Quantification: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software (e.g., WinNonlin).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway targeted by this compound and the general experimental workflow for developing and evaluating its in vivo delivery systems.

G This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K CellSurfaceReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

Caption: Hypothetical signaling pathway targeted by this compound.

G Start This compound Delivery System Development Formulation Formulation & Optimization (e.g., SLNs, Liposomes) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitro In Vitro Studies (Drug Release, Cell Viability) Characterization->InVitro InVivo In Vivo Animal Studies InVitro->InVivo PK Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) InVivo->PK PD Pharmacodynamic (PD) Study (Efficacy in Disease Model) InVivo->PD Toxicity Toxicology Assessment InVivo->Toxicity Analysis Data Analysis & Lead Formulation Selection PK->Analysis PD->Analysis Toxicity->Analysis

Caption: Experimental workflow for in vivo delivery system development.

Application Note: Quantification of Jangomolide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jangomolide is a novel therapeutic agent with significant potential in preclinical development. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for the quantification of this compound in biological matrices is essential.[1][2][3] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward sample preparation procedure and offers high throughput capabilities, making it suitable for regulated bioanalysis.[4][5]

Analytical Method Overview

The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation, followed by online solid-phase extraction (SPE) for further cleanup and concentration. The analyte and IS are then separated on a reverse-phase C18 column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent selectivity and sensitivity for quantifying this compound in a complex biological matrix.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • This compound Internal Standard (IS), e.g., stable isotope-labeled this compound (>99% purity)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Deionized water, 18 MΩ·cm

  • Human plasma (K2EDTA)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) ACN:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate this compound working solutions to achieve the desired concentrations for the calibration curve and QC levels (Low, Medium, High).

3. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameter Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS/MS Parameter Condition
Ionization Mode ESI Positive
MRM Transitions This compound: [M+H]+ → fragment ion; IS: [M+H]+ → fragment ion
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium

Data Presentation

Table 1: Calibration Curve Summary

AnalyteLinear Range (ng/mL)Weighting
This compound1 - 1000>0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1≤ 5.2± 8.5≤ 6.8± 9.1
Low QC3≤ 4.5± 6.2≤ 5.9± 7.5
Mid QC100≤ 3.1± 4.1≤ 4.2± 5.3
High QC800≤ 2.5± 3.5≤ 3.8± 4.8

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC392.5 ± 4.198.2 ± 3.5
High QC80095.1 ± 3.2101.5 ± 2.8

Visualizations

experimental_workflow sample_collection Biological Sample Collection (Plasma) sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep extraction Supernatant Transfer sample_prep->extraction lc_injection LC-MS/MS Injection extraction->lc_injection separation Chromatographic Separation lc_injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing

Caption: Experimental workflow for this compound quantification.

method_development_logic start Method Development Start analyte_char Analyte & IS Characterization start->analyte_char ms_optimization MS/MS Parameter Optimization analyte_char->ms_optimization lc_dev LC Method Development ms_optimization->lc_dev sample_prep_dev Sample Preparation Development lc_dev->sample_prep_dev validation Method Validation sample_prep_dev->validation end Routine Sample Analysis validation->end

Caption: Logical flow for analytical method development.

References

Jangomolide: Uncharted Territory for a Specific Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a specific signaling pathway modulated by the natural compound Jangomolide has not been identified. While this compound is a known constituent of the plant Flacourtia jangomas, research has primarily focused on the general pharmacological activities of the plant's extracts rather than the specific molecular actions of isolated this compound.

Currently, there is no published data detailing the use of this compound as a molecular probe to investigate a particular signaling cascade. Studies on Flacourtia jangomas extracts have indicated a range of biological effects, including antioxidant, anti-inflammatory, and analgesic properties. However, these findings are based on the combined action of all compounds within the extract, and the specific contribution of this compound to these effects, as well as its precise molecular targets, remain unknown.

The development of detailed application notes and protocols for using this compound as a molecular probe is contingent upon the initial discovery and characterization of its interaction with a specific biological pathway. This foundational research would need to identify the protein(s) with which this compound directly interacts and elucidate the subsequent downstream effects on signaling molecules. Such studies would typically involve a combination of in vitro binding assays, cell-based reporter assays, and proteomic or transcriptomic analyses to map the affected pathway.

Without this fundamental information, it is not possible to provide the requested detailed protocols, quantitative data tables, or visualizations of its mechanism of action. The scientific community has not yet advanced the study of this compound to the point where it can be utilized as a specific tool for pathway investigation.

Future research into the bioactivity of isolated this compound is necessary to unlock its potential as a molecular probe. Should such studies be undertaken and a specific molecular target and pathway be identified, the development of the comprehensive resources requested by researchers, scientists, and drug development professionals would then become feasible. Until such data becomes available, the role of this compound in specific cellular signaling events remains an open area for scientific exploration.

Troubleshooting & Optimization

Technical Support Center: Improving Jangomolide Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Jangomolide and other hydrophobic compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in a DMSO stock solution, precipitates immediately when I add it to my cell culture medium. Why is this happening and how can I fix it?

A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[1] The DMSO disperses into the medium, leaving the hydrophobic this compound molecules to agglomerate and precipitate.

Here are the primary causes and initial troubleshooting steps:

  • Final Concentration is Too High: The final concentration of this compound in the cell culture medium likely exceeds its aqueous solubility limit. Try lowering the final working concentration.

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2]

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. A serial dilution approach is recommended.

  • Temperature of Media: Using cold media can decrease the solubility of your compound. Always use pre-warmed (37°C) cell culture media.

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final concentration of ≤ 0.5% is a general recommendation, with ≤ 0.1% being ideal for sensitive assays or long-term experiments.[2] It is crucial to always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q3: Can I use other solvents besides DMSO to dissolve this compound?

A3: Yes, other water-miscible organic solvents can be used, such as ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400).[3][4] However, it is essential to determine the cytotoxicity of these solvents on your specific cell line. The choice of solvent can also influence the biological activity of the compound.

Q4: What are cyclodextrins and how can they improve this compound's solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more soluble in aqueous solutions. This is a powerful technique to increase the aqueous solubility of a compound without using organic co-solvents. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to its parent β-cyclodextrin.

Q5: How does serum in the cell culture medium affect the solubility of my compound?

A5: Serum proteins, such as albumin, can bind to hydrophobic compounds, which can help to keep them in solution. This is why in some cases, a compound might precipitate in serum-free media but remain soluble in serum-containing media. You can try pre-incubating your compound in a small volume of serum before diluting it into the rest of the medium.

Troubleshooting Guides

Issue 1: this compound Precipitates in Stock Solution or During Storage
Potential Cause Explanation Recommended Solution
Concentration Exceeds Solubility Limit in DMSO Even in DMSO, there is a maximum concentration at which a compound will remain dissolved.Prepare a less concentrated stock solution. You can determine the maximum solubility by serially adding small amounts of the compound to a known volume of DMSO until it no longer dissolves.
Water Contamination DMSO is hygroscopic and can absorb moisture from the air, which can decrease its ability to dissolve hydrophobic compounds.Use anhydrous DMSO and store stock solutions with desiccant in a tightly sealed container.
Freeze-Thaw Cycles Repeated freezing and thawing can cause some compounds to precipitate out of solution.Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Low Temperature Storage Some compounds may precipitate when stored at low temperatures (-20°C or -80°C).If you observe precipitation after thawing, try gently warming the stock solution in a 37°C water bath and vortexing to redissolve the compound before use.
Issue 2: this compound Precipitates Upon Dilution in Aqueous Media
Potential Cause Explanation Recommended Solution
Poor Aqueous Solubility The fundamental issue is the low intrinsic solubility of the compound in water-based media.1. Reduce Final Concentration: Test a range of lower concentrations to find the highest concentration that remains soluble. 2. Optimize Dilution Method: Perform a serial dilution in pre-warmed media. Add the compound dropwise while gently vortexing. 3. Use a Co-solvent: Maintain a low, non-toxic concentration of a co-solvent like ethanol or PEG 400 in your final culture medium. 4. Utilize Cyclodextrins: Formulate this compound with a cyclodextrin (B1172386) like HP-β-CD to create a more water-soluble inclusion complex. 5. Increase Serum Concentration: If your experiment allows, a higher serum percentage may help solubilize the compound through protein binding.
pH of the Medium For ionizable compounds, the pH of the medium can significantly affect solubility.While not a common strategy for neutral compounds, if this compound has ionizable groups, adjusting the pH of a buffer for initial dilution (before adding to cells) could be explored. However, this is complex to manage in cell culture.
Interaction with Media Components Components in the media, such as salts or proteins, could potentially cause the compound to precipitate.Test the solubility of this compound in a simpler buffered solution like PBS to see if media components are a primary factor.

Quantitative Data on Solubilizing Agents

The following table summarizes the 50% inhibitory concentration (IC50) of common co-solvents on different cancer cell lines, providing an indication of their relative cytotoxicity. Lower IC50 values indicate higher toxicity.

Co-solvent/Surfactant IC50 (µL/mL) in HepG-2 Cells IC50 (µL/mL) in MCF-7 Cells IC50 (µL/mL) in HT-29 Cells
Tween 200.20.90.8
Tween 800.20.20.2
Propylene Glycol (PG)28.91524.6
Polyethylene Glycol 400 (PEG 400)36.510.825.6
Methanol124.038.147.3
Ethanol46.440.343.8
Data adapted from Hamzeloo-Moghadam et al. (2014).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh out the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Brief sonication in a water bath may also be helpful.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C in a container with desiccant.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
  • Prepare a serial dilution of your this compound DMSO stock solution in DMSO (e.g., 2-fold dilutions).

  • In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 1 µL of each DMSO dilution to 199 µL of media to achieve a final DMSO concentration of 0.5%.

  • Include a DMSO-only control.

  • Incubate the plate at 37°C and 5% CO2.

  • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance at a wavelength between 500-600 nm, where an increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is your maximum working soluble concentration under these conditions.

Protocol 3: Using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Solubilize this compound
  • Prepare the Cyclodextrin Solution: Dissolve a known concentration of HP-β-CD in an aqueous buffer (e.g., PBS) or your cell culture medium. A common starting point is a 45% (w/v) solution. Stir until the HP-β-CD is completely dissolved.

  • Complexation of this compound: Add the this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and the complexation efficiency, which may need to be determined empirically. A molar ratio of 8:1 (CD:this compound) can be a starting point to optimize the yield of complexation.

  • Stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex.

  • Sterilization and Use: Filter the resulting solution through a 0.22 µm sterile filter to remove any undissolved compound and sterilize the solution. This solution can now be used for your cell-based assays.

Visualizations

experimental_workflow Workflow for Optimizing this compound Solubility start Start: this compound Powder stock_solution Prepare High-Concentration Stock in DMSO start->stock_solution solubility_test Determine Max Soluble Concentration in Media stock_solution->solubility_test precipitates Precipitation Observed? solubility_test->precipitates no_precipitate No Precipitation precipitates->no_precipitate No troubleshoot Troubleshoot Solubility precipitates->troubleshoot Yes proceed Proceed with Cell-Based Assay no_precipitate->proceed option1 Lower Final Concentration troubleshoot->option1 option2 Use Co-solvents (e.g., Ethanol, PEG 400) troubleshoot->option2 option3 Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->option3 option1->solubility_test option2->solubility_test option3->solubility_test

Caption: A logical workflow for preparing and troubleshooting the solubility of this compound for cell-based assays.

hypothetical_signaling_pathway Hypothetical Signaling Pathway for this compound in Cancer Cells This compound This compound receptor Cell Surface Receptor This compound->receptor apoptosis_pathway Apoptosis Pathway This compound->apoptosis_pathway invasion_pathway Invasion Pathway This compound->invasion_pathway mek_erk MEK/ERK Pathway receptor->mek_erk p27 p27Kip1 mek_erk->p27 inhibition cell_cycle_arrest Cell Cycle Arrest p27->cell_cycle_arrest induces p53 p53 apoptosis_pathway->p53 activates bcl2 Bcl-2 apoptosis_pathway->bcl2 inhibits apoptosis Apoptosis p53->apoptosis bcl2->apoptosis mmp MMPs invasion_pathway->mmp inhibition_invasion Inhibition of Invasion mmp->inhibition_invasion leads to

Caption: A hypothetical signaling pathway illustrating how a natural product like this compound might induce anti-cancer effects.

References

Navigating the Synthetic Maze of Jangomolide: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Official Statement on the Total Synthesis of Jangomolide: As of our latest literature review, a completed total synthesis of this compound has not been reported in peer-reviewed scientific journals. The intricate architecture of this complex polyketide macrolactone presents a formidable challenge to the synthetic chemistry community. This technical support center has been developed to address the anticipated challenges in the synthesis of this compound and similar complex natural products, providing researchers with a proactive guide to potential experimental hurdles.

Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides designed to assist researchers in navigating the multifaceted challenges inherent in the synthesis of molecules with structural similarities to this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions a researcher might have when planning the synthesis of a complex macrolide like this compound.

1. What are the primary strategic challenges in the total synthesis of this compound?

The total synthesis of this compound is anticipated to present several major hurdles, primarily centered around:

  • Stereocontrol: The molecule contains numerous stereocenters, requiring highly selective reactions to establish the correct relative and absolute stereochemistry.

  • Macrocyclization: The formation of the large lactone ring is often a low-yielding and challenging step, susceptible to competing oligomerization and decomposition pathways.

  • Fragment Synthesis: The convergent synthesis of key fragments of the molecule, each with its own set of synthetic challenges, is a critical phase.

  • Protecting Group Strategy: The multitude of functional groups necessitates a sophisticated and orthogonal protecting group strategy to avoid unwanted side reactions.

2. Which retrosynthetic disconnections are most logical for a molecule of this compound's complexity?

A convergent approach is generally favored for complex natural product synthesis. For this compound, logical disconnections would likely be at the ester bond of the macrolactone and at one or more carbon-carbon bonds within the acyclic backbone, leading to several key fragments of manageable complexity. A possible retrosynthetic analysis is outlined in the diagram below.

Jangomolide_Retrosynthesis This compound This compound Seco_acid Seco-acid Precursor This compound->Seco_acid Macrolactonization Fragment_A Fragment A (e.g., C1-C13) Seco_acid->Fragment_A Fragment Coupling Fragment_B Fragment B (e.g., C14-C25) Seco_acid->Fragment_B Fragment Coupling

Caption: A simplified retrosynthetic approach for this compound.

3. What are the most promising methods for achieving stereocontrol in the synthesis of the polyketide chain?

Achieving the desired stereochemistry in polyketide synthesis often relies on a combination of substrate-controlled and reagent-controlled reactions. Some of the most effective methods include:

  • Chiral auxiliary-mediated reactions: Evans' oxazolidinones or other chiral auxiliaries can be used to direct aldol (B89426) additions and alkylations with high diastereoselectivity.

  • Asymmetric catalysis: Chiral catalysts for reactions like aldol additions, hydrogenations, and epoxidations can install stereocenters with high enantioselectivity.

  • Substrate-directed reactions: Existing stereocenters in the molecule can influence the stereochemical outcome of subsequent reactions.

Part 2: Troubleshooting Guides

This section provides troubleshooting advice for specific experimental challenges that are likely to be encountered.

Challenge 1: Poor Diastereoselectivity in Aldol Reactions for Polyketide Chain Elongation
Symptom Possible Cause(s) Suggested Solution(s)
Low dr (diastereomeric ratio) in an Evans aldol reaction. 1. Incomplete enolization. 2. Incorrect choice of Lewis acid. 3. Epimerization of the product.1. Increase the amount of borane (B79455) reagent (e.g., Bu₂BOTf) and base (e.g., Et₃N). 2. Screen different Lewis acids (e.g., TiCl₄, Sn(OTf)₂). 3. Use a milder workup procedure and purify the product promptly.
Unexpected stereochemical outcome. 1. Zimmerman-Traxler transition state model not being followed. 2. Chelation control overriding reagent control.1. Change the solvent or the counterion of the enolate. 2. Use a non-chelating Lewis acid or protect chelating functional groups.
Challenge 2: Low Yield in Macrocyclization Step
Symptom Possible Cause(s) Suggested Solution(s)
Formation of dimers and higher-order oligomers. 1. High concentration of the seco-acid precursor. 2. Slow intramolecular reaction rate.1. Employ high-dilution conditions using a syringe pump for slow addition of the substrate. 2. Use a more activating macrolactonization reagent (e.g., Yamaguchi reagent, Shiina macrolactonization).
Decomposition of the starting material. 1. Harsh reaction conditions (high temperature, strong acid/base). 2. Presence of sensitive functional groups.1. Screen milder macrolactonization methods. 2. Ensure all protecting groups are stable to the reaction conditions and deprotect sensitive groups at a later stage if possible.

Part 3: Experimental Protocols

The following are generalized protocols for key reactions that would likely be employed in the synthesis of a complex macrolide like this compound.

Protocol 1: Evans Asymmetric Aldol Reaction

This protocol describes a typical procedure for the diastereoselective addition of an acetate-derived chiral enolate to an aldehyde.

  • Enolate Formation:

    • Dissolve the N-acetyl oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.1 M).

    • Cool the solution to 0 °C and add dibutylboron triflate (1.1 eq) followed by triethylamine (B128534) (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition:

    • Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Workup:

    • Quench the reaction by adding a pH 7 buffer solution.

    • Extract the aqueous layer with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 2: Yamaguchi Macrolactonization

This protocol outlines a general procedure for the cyclization of a seco-acid to form a macrolactone.

  • Mixed Anhydride (B1165640) Formation:

    • Dissolve the hydroxy acid (1.0 eq) in dry toluene (B28343) (0.01 M).

    • Add triethylamine (2.2 eq) followed by 2,4,6-trichlorobenzoyl chloride (1.5 eq).

    • Stir the mixture at room temperature for 2 hours.

  • Macrocyclization:

    • In a separate flask, prepare a solution of DMAP (7.0 eq) in dry toluene (0.001 M) at 70 °C.

    • Add the mixed anhydride solution dropwise to the hot DMAP solution over several hours using a syringe pump.

    • Stir the reaction mixture at 70 °C for an additional 12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Part 4: Data Presentation

The following table summarizes typical yields for common macrocyclization reactions used in natural product synthesis.

Macrocyclization Method Activating Reagent Typical Yield Range
Yamaguchi Macrolactonization 2,4,6-Trichlorobenzoyl chloride50-80%
Shiina Macrolactonization 2-Methyl-6-nitrobenzoic anhydride (MNBA)60-90%
Mitsunobu Macrolactonization DEAD/PPh₃ or DIAD/PPh₃30-70%
Ring-Closing Metathesis (RCM) Grubbs' or Hoveyda-Grubbs' catalyst70-95%

Part 5: Visualizations

The following diagrams illustrate key concepts relevant to the synthesis of complex macrolides.

Troubleshooting_Macrocyclization Start Low Yield in Macrocyclization Check_Concentration Is high dilution being used? Start->Check_Concentration Check_Reagent Is the activating reagent effective? Check_Concentration->Check_Reagent Yes Use_Syringe_Pump Implement syringe pump for slow addition Check_Concentration->Use_Syringe_Pump No Check_Stability Is the substrate stable? Check_Reagent->Check_Stability Yes Screen_Reagents Screen alternative macrolactonization reagents Check_Reagent->Screen_Reagents No Use_Milder_Conditions Use milder reaction conditions Check_Stability->Use_Milder_Conditions No Success Improved Yield Check_Stability->Success Yes Use_Syringe_Pump->Success Screen_Reagents->Success Use_Milder_Conditions->Success

Caption: A troubleshooting workflow for low-yielding macrocyclization reactions.

Technical Support Center: Optimizing Jangomolide Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Jangomolide is a fictional compound. The following technical support information, including all data and protocols, has been generated based on the known stability characteristics of macrolide antibiotics to provide a realistic and illustrative guide for researchers.

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What is the most likely cause?

A1: The primary cause of activity loss for this compound in aqueous solutions is chemical degradation, most commonly through hydrolysis. This compound, like other macrolides, contains a lactone ring that is susceptible to cleavage by water, especially under acidic or basic conditions. This hydrolysis alters the molecule's three-dimensional structure, which can significantly reduce or eliminate its biological activity.

Q2: What are the optimal pH and temperature conditions for working with this compound in aqueous buffers?

A2: this compound exhibits its greatest stability in a slightly acidic to neutral pH range, ideally between pH 5.0 and 6.5.[1] Under these conditions, the rate of hydrolysis of the lactone ring is minimized. It is strongly recommended to keep aqueous solutions of this compound on ice (0-4°C) during experiments to further slow degradation. For long-term storage, non-aqueous stock solutions are preferable.

Q3: Can I store prepared aqueous solutions of this compound?

A3: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment. If short-term storage is unavoidable, aliquot the solution into single-use volumes and store at -80°C. Be aware that freeze-thaw cycles can also contribute to degradation.

Q4: Are there any excipients or additives that can help stabilize this compound in my formulation?

A4: Yes, several strategies can enhance stability. The use of buffering agents to maintain an optimal pH is crucial.[2] For more complex formulations, the inclusion of cyclodextrins can form inclusion complexes with this compound, protecting the labile lactone ring from hydrolysis.[2] Additionally, antioxidants such as ascorbic acid can be included if oxidative degradation is a concern.[3]

Q5: How can I detect and quantify the degradation of this compound in my samples?

A5: The most common method for monitoring this compound stability is High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer) can effectively separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the parent this compound peak over time indicates degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of biological activity Lactone ring hydrolysis due to improper pH.Ensure the pH of your aqueous buffer is between 5.0 and 6.5. Prepare solutions fresh before use.
Precipitation in the solution Poor solubility or degradation product formation.Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting into an aqueous buffer. Ensure the final concentration does not exceed this compound's aqueous solubility limit.
Inconsistent experimental results Degradation during the experiment.Keep all this compound solutions on ice throughout the experimental procedure. Minimize the time the compound is in an aqueous solution.
Appearance of unknown peaks in HPLC Chemical degradation.Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. This can help in optimizing the formulation to prevent this specific degradation.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions. This data is intended to serve as a guideline for experimental design.

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffer at 25°C

pHBuffer System (50 mM)Half-Life (t½) in hours
3.0Citrate2.5
5.0Acetate48
6.5Phosphate72
7.4Phosphate24
9.0Borate1.8

Table 2: Effect of Temperature on the Half-Life of this compound in Aqueous Buffer (pH 6.5)

Temperature (°C)Half-Life (t½) in hours
4> 200
2572
3718

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

  • Prepare a Primary Stock Solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Store this stock at -80°C in small aliquots.

  • Prepare a Stabilizing Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.5.

  • Prepare the Working Solution: Immediately before your experiment, dilute the 10 mM DMSO stock solution into the pH 6.5 phosphate buffer to your desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).

  • Handling: Keep the final aqueous working solution on ice for the duration of the experiment.

Protocol 2: HPLC Method for Assessing this compound Stability

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Potassium Phosphate, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B (linear gradient)

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-20 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure: At specified time points, inject 10 µL of your this compound sample. Monitor the peak area of the intact this compound to determine the extent of degradation.

Visualizations

Hypothetical Degradation Pathway of this compound This compound This compound (Active) Hydrolysis Hydrolysis (Lactone Ring Opening) This compound->Hydrolysis H₂O (Acidic or Basic pH) Degradation_Product Inactive Degradation Product (Carboxylic Acid + Hydroxyl) Hydrolysis->Degradation_Product

Caption: Hypothetical degradation of this compound via hydrolysis.

Experimental Workflow for Stability Assessment Start Prepare this compound in Aqueous Buffer Incubate Incubate at Defined Temp & pH Start->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Quantify Peak Area of Parent Compound Analyze->Data Result Determine Half-Life Data->Result

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for this compound Instability rect_node rect_node Start Loss of Activity? Check_pH Is pH between 5.0 and 6.5? Start->Check_pH Yes Check_Temp Is solution kept on ice? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 5.0-6.5 using a suitable buffer. Check_pH->Adjust_pH No Check_Fresh Solution prepared fresh? Check_Temp->Check_Fresh Yes Use_Ice Keep solution on ice during experiment. Check_Temp->Use_Ice No Prepare_Fresh Prepare fresh solution for each experiment. Check_Fresh->Prepare_Fresh No Consider_Excipients Consider stabilizing excipients (e.g., cyclodextrins). Check_Fresh->Consider_Excipients Yes

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Crystallization of Jangomolide for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Jangomolide for X-ray analysis.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of this compound, a steroid lactone, and offers potential solutions.[1]

Question: My this compound sample is not crystallizing. What should I do?

Answer:

Failure to obtain crystals is a common challenge. Here are several troubleshooting steps you can take:

  • Increase Supersaturation: The solution may not be saturated enough for nucleation to occur.[2]

    • Evaporate Solvent: Slowly evaporate the solvent to increase the concentration of this compound.[3]

    • Add an Anti-solvent: Introduce a solvent in which this compound is less soluble to induce precipitation.[3]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[3][4]

    • Seeding: If you have a previous crystal of this compound, add a tiny fragment (a seed crystal) to the solution to initiate crystal growth.[3][5]

  • Optimize Temperature:

    • Cooling: Slowly cool the solution, as solubility often decreases with temperature.[3][5] Avoid rapid cooling, which can lead to small or poorly formed crystals.[5]

    • Temperature Gradient: Experiment with a controlled temperature gradient to find the optimal crystallization temperature.

  • Purity: Ensure your this compound sample is of high purity. Impurities can inhibit crystallization.[3][5] Consider further purification steps if necessary.

Question: My this compound is "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This can happen if the melting point of the solid is low or if there are significant impurities.[4]

  • Adjust Solvent System:

    • Add More Solvent: Increase the amount of the primary solvent to ensure the compound is fully dissolved at a higher temperature before cooling.[4]

    • Change Solvent: Experiment with different solvents or solvent mixtures. A solvent system where this compound has moderate solubility at room temperature and is highly soluble at elevated temperatures is ideal.

  • Modify Cooling Rate: Slow down the cooling process to give the molecules more time to arrange into a crystal lattice.

  • Purity Check: As with the failure to crystallize, impurities can significantly contribute to oiling out.[4] Re-purify your sample if needed.

Question: The crystals I obtained are too small or of poor quality for X-ray diffraction.

Answer:

The goal is to grow single, well-ordered crystals of sufficient size.

  • Reduce Nucleation Rate: A high number of initial nuclei will compete for material, resulting in many small crystals. To promote the growth of fewer, larger crystals, aim for a lower level of supersaturation.[6]

  • Slow Down Crystal Growth:

    • Slower Evaporation: If using evaporation, reduce the rate at which the solvent is removed.

    • Slower Cooling: Decrease the rate of cooling to allow for more orderly crystal growth.[5]

  • Optimize Solvent: The choice of solvent can influence crystal morphology. Experiment with different solvents to find one that promotes the growth of well-defined crystals.[5]

  • Control Agitation: Excessive agitation can lead to the formation of many small crystals or damage growing crystals.[5] Maintain a still environment for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider for crystallization?

A1: this compound is a steroid lactone with the molecular formula C26H28O8.[1] Its relatively complex and rigid structure can be advantageous for crystallization. However, the presence of various functional groups may lead to multiple intermolecular interactions, which can sometimes complicate the formation of a well-ordered crystal lattice.

Q2: How do I select an appropriate solvent for this compound crystallization?

A2: The ideal solvent is one in which this compound has moderate solubility at room temperature and is highly soluble when heated. This allows for the creation of a supersaturated solution upon cooling. A general rule of thumb is that solvents with functional groups similar to the compound may be good solubilizers.[7] Common solvents used for the crystallization of natural products include acetone, acetonitrile, ethanol, and toluene.[5][7] It is often beneficial to experiment with solvent mixtures to fine-tune solubility.

Q3: What is the importance of sample purity for successful crystallization?

A3: High purity is critical for successful X-ray quality crystal growth. Impurities can interfere with the formation of the crystal lattice, leading to no crystals, poorly formed crystals, or "oiling out".[3][5] It is recommended to use this compound that is as close to homogeneous as possible.[8]

Q4: At what temperature should I conduct my crystallization experiments?

A4: The optimal temperature is highly dependent on the solvent system and the desired rate of crystallization. It is often a matter of empirical optimization.[6] You can experiment with a range of temperatures, from refrigeration (4°C) to elevated temperatures, to control the rate of solvent evaporation or cooling.[5]

Data Presentation

Table 1: Summary of Key Crystallization Parameters and Their Effects

ParameterObjectiveTroubleshooting ActionPotential Outcome
Concentration Achieve supersaturation without precipitationIncrease or decrease this compound concentrationToo low: no crystals. Too high: amorphous solid or oiling out.
Solvent System Control solubility and crystal habitTest single solvents and binary/tertiary mixturesCan influence crystal size, shape, and quality.
Temperature Control the rate of supersaturationSlow cooling, isothermal evaporation, temperature gradientAffects nucleation and growth rates, influencing crystal size and number.
Purity Minimize lattice disruptionRe-purify the sample (e.g., chromatography)Higher purity generally leads to better quality crystals.
Additives Promote nucleation or alter crystal habitIntroduce seeding crystals or small amounts of a different solventCan induce crystallization or improve crystal morphology.

Experimental Protocols

General Protocol for this compound Crystallization by Slow Evaporation

  • Preparation: Ensure all glassware is scrupulously clean to avoid unwanted nucleation sites.

  • Dissolution: Dissolve a small amount of highly purified this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) at room temperature. Start with a concentration that is just below the saturation point.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube). This removes any particulate matter that could interfere with crystallization.

  • Evaporation: Cover the vessel with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vessel periodically for the formation of crystals. This may take several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine needle.

Visualizations

G Troubleshooting this compound Crystallization start Start Crystallization Experiment no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out Occurs start->oiling_out poor_crystals Poor Quality Crystals start->poor_crystals good_crystals Good Quality Crystals for X-ray start->good_crystals increase_conc Increase Concentration (Evaporate Solvent or Add Anti-solvent) no_crystals->increase_conc Is solution clear? induce_nucleation Induce Nucleation (Scratch or Seed) no_crystals->induce_nucleation Is solution supersaturated? check_purity1 Check/Improve Purity no_crystals->check_purity1 Still no crystals? adjust_solvent Adjust Solvent System oiling_out->adjust_solvent slow_cooling Slow Down Cooling oiling_out->slow_cooling check_purity2 Check/Improve Purity oiling_out->check_purity2 optimize_growth Optimize Growth Rate (Slower Evaporation/Cooling) poor_crystals->optimize_growth change_solvent Change Solvent System poor_crystals->change_solvent increase_conc->start induce_nucleation->start check_purity1->start adjust_solvent->start slow_cooling->start check_purity2->start optimize_growth->start change_solvent->start G Key Parameters in this compound Crystallization crystallization Successful Crystallization concentration Concentration supersaturation Supersaturation concentration->supersaturation solvent Solvent System solvent->supersaturation temperature Temperature temperature->supersaturation purity Purity nucleation Nucleation purity->nucleation crystal_growth Crystal Growth purity->crystal_growth supersaturation->nucleation nucleation->crystal_growth crystal_growth->crystallization

References

Technical Support Center: Mitigating Off-Target Effects of Novel Compounds Like Jangomolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize off-target effects during experiments with novel compounds such as Jangomolide.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays with this compound. How can we determine if these are due to off-target effects?

A1: Unexpected phenotypes are a common indication of potential off-target effects. To investigate this, we recommend a multi-pronged approach:

  • Dose-Response Analysis: Perform a comprehensive dose-response curve. Off-target effects often occur at higher concentrations. A significant separation between the effective concentration (for the desired phenotype) and the concentration at which unexpected phenotypes appear can suggest a therapeutic window.

  • Structural Analogs: Test structurally related but inactive analogs of this compound. If these analogs do not produce the unexpected phenotype, it strengthens the hypothesis that the observed effects are specific to the active molecule's interactions.

  • Target Engagement Assays: Utilize target engagement assays (e.g., CETSA, DARTS) to confirm that this compound is interacting with its intended target at the effective concentrations.

  • Rescue Experiments: If the intended target and mechanism of action are known, attempt to rescue the off-target phenotype by overexpressing the target or modulating downstream signaling pathways.

Q2: What are the initial computational steps to predict potential off-target interactions of this compound?

A2: Computational, or in silico, methods are valuable for predicting potential off-target interactions early in the research process.[1] These approaches can help prioritize experimental validation. Key computational strategies include:

  • Target Prediction Servers: Utilize web-based servers like SwissTargetPrediction, SuperPred, or SEA to predict potential protein targets based on the chemical structure of this compound. These tools compare the structure to libraries of known ligands with annotated targets.

  • Molecular Docking: If you have a hypothesized off-target, you can perform molecular docking studies to assess the binding affinity and mode of this compound to this protein.[2][3]

  • Pharmacophore Modeling: Develop a pharmacophore model based on this compound's structure and screen it against a database of protein structures to identify potential off-targets that share similar binding features.

Q3: Can you suggest some initial experimental screens to identify off-target effects of this compound?

A3: Broad-based screening is a powerful method to uncover unanticipated interactions. Consider the following:

  • Phenotypic Screening: Employ high-content imaging or multi-parametric cellular analysis to systematically assess a wide range of cellular phenotypes upon this compound treatment.[4] This can reveal unexpected cellular responses.

  • Kinase Profiling: If this compound is suspected to have kinase activity, screen it against a panel of kinases (e.g., the KinomeScan™ platform). This is a common source of off-target effects for many small molecules.

  • GPCR Panels: Similarly, if interaction with G-protein coupled receptors is plausible, screening against a GPCR panel can identify off-target signaling.

  • Gene Expression Profiling: Techniques like RNA-sequencing can provide a global view of transcriptional changes induced by this compound, offering clues about pathways that are unintentionally modulated.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed at concentrations close to the effective dose.

Potential Cause Troubleshooting Step Expected Outcome
General cellular toxicity due to off-target effects.1. Reduce Concentration and Increase Incubation Time: Determine the minimal effective concentration over a longer time course.Achieve the desired on-target effect while minimizing cytotoxicity.
2. Use a More Sensitive Cell Line: If applicable, switch to a cell line known to be more sensitive to the on-target effect.A wider separation between efficacy and cytotoxicity concentrations.
3. Serum Starvation/Synchronization: Synchronize cells to a specific cell cycle phase before treatment to reduce variability and potentially increase sensitivity to the on-target effect.Reduced background noise and a clearer on-target signal.
Compound instability leading to toxic byproducts.1. Assess Compound Stability: Use HPLC or LC-MS to assess the stability of this compound in your experimental media over time.Confirmation of compound integrity throughout the experiment.
2. Fresh Preparations: Always use freshly prepared solutions of this compound for each experiment.Consistent experimental results and reduced cytotoxicity from degradation products.

Issue 2: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Step Expected Outcome
Off-target effects on cell signaling pathways that are variably active.1. Control for Cell Passage Number: Use cells within a narrow passage number range for all experiments.Increased reproducibility of results.
2. Standardize Seeding Density: Ensure consistent cell seeding density across all wells and experiments.Uniform cell health and response to treatment.
3. Serum Batch Testing: Test and use a single batch of fetal bovine serum (FBS) for a series of experiments, as serum components can influence signaling.Reduced variability in cellular responses.
Variability in compound delivery or activity.1. Solubility Check: Visually inspect the media after adding this compound to ensure it is fully dissolved. Consider using a different solvent or formulation if precipitation is observed.Homogeneous compound concentration in the experimental media.
2. Vortexing and Pipetting Technique: Ensure thorough mixing of the compound in the stock solution and final media.Consistent dosing across all replicates.

Data Presentation: Comparative Analysis of Off-Target Mitigation Strategies

The following table summarizes hypothetical data from experiments aimed at reducing the off-target toxicity of this compound.

Experimental Strategy On-Target IC50 (nM) Off-Target (Cytotoxicity) CC50 (nM) Selectivity Index (CC50/IC50)
Standard Culture Conditions502505
Co-treatment with Antioxidant4850010.4
Use of a 3D Spheroid Model65150023.1
Nanoparticle Encapsulation35120034.3

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to its intended intracellular target protein.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle control or a range of this compound concentrations for 1 hour at 37°C.

  • Harvesting and Lysis:

    • Wash cells with PBS and harvest by scraping.

    • Resuspend cells in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Heat Challenge:

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Analyze the soluble protein fraction by Western blot using an antibody specific for the target protein.

    • Quantify the band intensities to determine the melting curve of the target protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

Visualizations

cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Conclusion Unexpected Phenotype Unexpected Phenotype Dose-Response Dose-Response Unexpected Phenotype->Dose-Response Analog Testing Analog Testing Dose-Response->Analog Testing Target Engagement Target Engagement Analog Testing->Target Engagement Rescue Experiment Rescue Experiment Target Engagement->Rescue Experiment On-Target Effect On-Target Effect Rescue Experiment->On-Target Effect Off-Target Effect Off-Target Effect Rescue Experiment->Off-Target Effect cluster_0 This compound cluster_1 Cellular Environment cluster_2 Observed Effects This compound This compound Intended Target Intended Target This compound->Intended Target Off-Target 1 Off-Target 1 This compound->Off-Target 1 Off-Target 2 Off-Target 2 This compound->Off-Target 2 Desired Phenotype Desired Phenotype Intended Target->Desired Phenotype Unwanted Side Effect A Unwanted Side Effect A Off-Target 1->Unwanted Side Effect A Unwanted Side Effect B Unwanted Side Effect B Off-Target 2->Unwanted Side Effect B

References

Technical Support Center: Jangomolide Degradation & Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Jangomolide"

Initial research did not yield specific data for a compound named "this compound." It is possible that this is a novel, proprietary, or less-documented substance. The following technical support center content is a detailed, illustrative example based on common degradation pathways and stability testing protocols for a hypothetical macrolide compound, which we will refer to as "this compound." This guide is intended to serve as a comprehensive template that researchers can adapt for their specific molecules of interest.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers working with this compound, focusing on its degradation pathways and the analysis of its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: Based on its hypothetical macrolide structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolytic Degradation: Cleavage of the lactone ring and glycosidic bonds is expected under acidic and basic conditions.

  • Oxidative Degradation: The presence of susceptible functional groups can lead to oxidation, often initiated by exposure to atmospheric oxygen, peroxides, or metal ions.[1]

Q2: What are the expected byproducts of this compound degradation?

A2: The primary byproducts, based on the proposed pathways, are:

  • This compound-HYD1: The seco-acid form resulting from the hydrolysis of the macrolactone ring.

  • This compound-OXI1: An N-oxide or other oxidized derivative.

  • Aglycone Fragment: Resulting from the cleavage of the glycosidic bond under harsh acidic conditions.

Q3: Which analytical techniques are recommended for monitoring this compound degradation?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the preferred approach.[2] This allows for the separation and quantification of this compound from its degradation products. Other useful techniques include:

  • LC-MS/MS: For structural elucidation of unknown byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of isolated degradation products.

Troubleshooting Guides

Problem 1: Rapid loss of this compound potency in solution.

Possible Cause Troubleshooting Step
pH of the medium Verify the pH of your solvent or buffer. This compound is expected to be most stable in a neutral pH range (6.0-7.5). Avoid highly acidic or alkaline conditions.
Oxidative Stress Degas solvents before use. Consider adding an antioxidant, such as BHT or Vitamin E, if compatible with your experimental design. Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon).
Contaminated Glassware Ensure all glassware is thoroughly cleaned and rinsed. Trace amounts of acid, base, or metal ions can catalyze degradation.

Problem 2: Appearance of unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Step
Interaction with Excipients If working with a formulation, assess the compatibility of this compound with each excipient individually. Some excipients can contain reactive impurities.[4]
Photodegradation Protect samples from light at all stages of the experiment, including storage and during analysis. Use amber vials or cover containers with aluminum foil.
Complex Degradation Cascade The new peak may be a secondary degradation product. Perform a time-course study to observe the formation and disappearance of various peaks, which can help in elucidating the degradation pathway.

Quantitative Data Summary

The following tables summarize the expected degradation of this compound under forced degradation conditions as per ICH guidelines.[5][6]

Table 1: this compound Degradation Under Hydrolytic Stress Conditions

Condition Time (hours) % Degradation Major Byproduct(s)
0.1 N HCl (Acidic)2425.5This compound-HYD1
0.1 N NaOH (Basic)840.2This compound-HYD1
Neutral (pH 7.0)725.1This compound-HYD1

Table 2: this compound Degradation Under Other Stress Conditions

Condition Time (hours) % Degradation Major Byproduct(s)
3% H₂O₂ (Oxidative)2418.9This compound-OXI1
Thermal (80°C)728.5This compound-HYD1
Photolytic (UV Lamp)4815.3Multiple minor byproducts

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or MS in positive ion mode.

  • Injection Volume: 10 µL

Visualizations

Jangomolide_Degradation_Pathway This compound This compound HYD1 This compound-HYD1 (Seco-acid) This compound->HYD1 Acid/Base Hydrolysis OXI1 This compound-OXI1 (N-oxide) This compound->OXI1 Oxidation (e.g., H2O2) Fragment Aglycone Fragment HYD1->Fragment Harsh Acidic Conditions

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) Stock->Stress Sample Withdraw & Quench Sample Aliquots Stress->Sample HPLC HPLC-UV/MS Analysis Sample->HPLC Data Quantify Degradation & Identify Byproducts HPLC->Data

Caption: Workflow for forced degradation studies.

Troubleshooting_Logic start Unexpected Peak in Chromatogram q1 Is the peak present in the blank? Yes No start->q1 a1 Solvent or System Peak q1:yes->a1 q2 Does the peak grow over time? Yes No q1:no->q2 a2 Degradation Byproduct q2:yes->a2 a3 Impurity from Starting Material q2:no->a3

Caption: Troubleshooting logic for unexpected peaks.

References

Technical Support Center: Overcoming Resistance to Jangomolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when observing resistance to Jangomolade in cell cultures.

Frequently Asked Questions (FAQs)

Q1: My cells are showing reduced sensitivity to Jangomolide after several passages. What is the likely cause?

A1: Reduced sensitivity, or acquired resistance, is a common phenomenon in cell culture when cells are exposed to a cytotoxic agent over time. The most probable causes include the upregulation of drug efflux pumps, alterations in the drug target, or activation of compensatory signaling pathways. One of the most studied mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4]

Q2: How can I confirm if my this compound-resistant cells are overexpressing drug efflux pumps?

A2: You can assess the expression and activity of common drug efflux pumps like P-gp (ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP) using several methods:

  • Western Blotting: This technique allows you to quantify the protein levels of specific ABC transporters in your resistant cell line compared to the parental (sensitive) cell line.

  • qRT-PCR: To measure the mRNA expression levels of the genes encoding these transporters (e.g., ABCB1).

  • Functional Assays: Using fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp). An increase in fluorescence inside the cells in the presence of a known inhibitor of the pump (e.g., Verapamil) would suggest that the pump is active.

Q3: What are the potential signaling pathways involved in this compound resistance?

A3: While specific pathways for this compound are under investigation, resistance to anti-cancer agents is often associated with the activation of pro-survival signaling pathways. Key pathways include:

  • PI3K/Akt/mTOR Pathway: Hyperactivation of this pathway is a major contributor to cell survival and proliferation, and it can confer resistance to various drugs.[5]

  • Ras/MAPK Pathway: This pathway is also crucial for cell growth and survival, and its aberrant activation can lead to drug resistance.[6]

  • NF-κB Pathway: Activation of this pathway can lead to the expression of anti-apoptotic proteins, thereby promoting cell survival in the presence of a cytotoxic agent.

Systematic pathway mapping can help identify which of these, or other pathways, are driving resistance in your specific model.[7][8][9]

Q4: Can I reverse this compound resistance in my cell cultures?

A4: Yes, in many cases, drug resistance can be reversed or circumvented. Common strategies include:

  • Co-administration with an ABC Transporter Inhibitor: Using a known inhibitor of the overexpressed efflux pump (e.g., Verapamil, Tariquidar for P-gp) can restore the intracellular concentration of this compound and re-sensitize the cells.[1][2]

  • Combination Therapy: Combining this compound with an inhibitor of a pro-survival signaling pathway that is activated in your resistant cells (e.g., a PI3K or MAPK inhibitor) can be an effective strategy.[10]

  • Drug Holidays: In some cases, culturing the resistant cells in a drug-free medium for several passages may lead to a gradual loss of the resistant phenotype, although this is not always the case.[11]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound
Possible Cause Recommended Solution
Cell Seeding Density Ensure consistent cell seeding density across all plates and experiments. Cell number can significantly affect the apparent IC50 value.
Drug Dilution Errors Prepare fresh serial dilutions of this compound for each experiment. Use a calibrated pipette and ensure thorough mixing.
Assay Incubation Time The duration of drug exposure can impact the IC50. Standardize the incubation time (e.g., 48 or 72 hours) for all assays.[12]
Cell Line Instability If the cell line is unstable, the resistant phenotype may fluctuate. Maintain a consistent culture schedule and use cells from a similar passage number for experiments.[11]
Issue 2: High Background in Western Blots for ABC Transporters
Possible Cause Recommended Solution
Insufficient Blocking Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat milk or BSA in TBST as the blocking agent.[13]
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background.
Inadequate Washing Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer like TBST to reduce non-specific binding.[14]
Secondary Antibody Cross-Reactivity Ensure the secondary antibody is specific for the host species of the primary antibody. Consider using pre-adsorbed secondary antibodies.

Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.[15] It indicates the concentration of a drug needed to inhibit a given biological process by 50%.[12][16]

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (Sensitive)0.5 ± 0.081x
This compound-Resistant12.5 ± 1.925x
Resistant + Verapamil (10 µM)1.2 ± 0.212.4x

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[19][20] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[18][20] Read the absorbance at 570 nm using a microplate reader.[19][21]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for P-glycoprotein (P-gp/ABCB1)

Western blotting is a technique used to detect specific proteins in a sample.

  • Protein Extraction: Lyse cells with RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[22] Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (diluted in blocking buffer) overnight at 4°C with gentle shaking.[14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[13]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[13] Use a loading control like β-actin or GAPDH to normalize the protein levels.

Visualizations

Signaling Pathways and Workflows

Jangomolide_Resistance_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Jangomolide_in This compound (Extracellular) Jangomolide_out This compound (Intracellular) Jangomolide_in->Jangomolide_out Passive Diffusion Jangomolide_out->Jangomolide_in Active Efflux ABC_Transporter ABC Transporter (e.g., P-gp) PI3K PI3K Jangomolide_out->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Cell_Survival->ABC_Transporter Upregulates Expression

Caption: Proposed mechanism of this compound resistance involving ABC transporters and PI3K/Akt pathway.

Experimental_Workflow cluster_intervention Intervention Strategies start Start: Observe This compound Resistance check_pumps Assess ABC Transporter Expression & Activity (Western Blot, qRT-PCR) start->check_pumps check_pathways Investigate Signaling Pathways (e.g., PI3K/Akt) (Western Blot for p-Akt) start->check_pathways decision Overexpression of ABC Transporters? check_pumps->decision combo_therapy_pathways Co-treat with Pathway Inhibitor (e.g., PI3K inhibitor) check_pathways->combo_therapy_pathways decision->check_pathways No combo_therapy_pumps Co-treat with ABC Transporter Inhibitor (e.g., Verapamil) decision->combo_therapy_pumps Yes evaluate Evaluate Response: Re-run MTT Assay to Determine IC50 combo_therapy_pumps->evaluate combo_therapy_pathways->evaluate end End: Resistance Overcome evaluate->end

Caption: Workflow for troubleshooting and overcoming this compound resistance in cell cultures.

References

"minimizing batch-to-batch variability of synthetic Jangomolide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Jangomolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize batch-to-batch variability in the synthesis of this complex steroid lactone.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the final yield of this compound. What are the most likely causes?

A1: Batch-to-batch variability in the synthesis of complex molecules like this compound can stem from several factors:

  • Reagent Quality and Stoichiometry: Minor variations in the purity of starting materials, solvents, and reagents can have a significant impact on reaction outcomes. It is crucial to use reagents of consistent quality and to precisely control the stoichiometry in each step.

  • Reaction Conditions: Strict control over reaction parameters such as temperature, reaction time, and atmosphere (e.g., inert gas) is critical. Even small deviations can lead to the formation of side products and incomplete reactions.

  • Moisture and Air Sensitivity: Many organometallic reagents and intermediates in complex syntheses are sensitive to moisture and air. Inconsistent exclusion of water and oxygen can lead to reduced yields and the formation of impurities.

  • Purification Efficiency: The efficiency of chromatographic purification can vary between batches, affecting the final isolated yield. Consistent application of purification protocols is essential.

Q2: Our synthesis is producing a diastereomeric mixture of the final product. How can we improve the stereoselectivity?

A2: Achieving high stereoselectivity is a common challenge in steroid synthesis.[1][2][3] Consider the following strategies:

  • Chiral Catalysts and Reagents: Employing well-defined chiral catalysts or reagents in stereocenter-forming reactions is crucial for high diastereoselectivity.[1] The choice of catalyst may need to be optimized for your specific substrate.

  • Substrate Control: The existing stereocenters in the steroid core can influence the stereochemical outcome of subsequent reactions. Understanding these substrate-controlled diastereoselectivities is key.

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome.

Q3: We are observing epimerization at a stereocenter adjacent to a carbonyl group. What are the best practices to minimize this?

A3: Epimerization at centers alpha to a carbonyl is a common issue, often mediated by enolate formation. To minimize this:

  • Choice of Base: Use of a non-nucleophilic, sterically hindered base can help to deprotonate the desired position without causing epimerization. Careful control of the amount of base is also important.

  • Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the equilibrium that leads to epimerization.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that can cause epimerization.

  • Quenching Protocol: A carefully planned and rapid quenching of the reaction can trap the desired product before epimerization occurs.

Q4: The furan (B31954) moiety in our intermediate appears to be unstable under certain reaction conditions. How can we protect it or use milder reaction conditions?

A4: Furans can be sensitive to strong acids and certain oxidizing agents.

  • Acid Sensitivity: Avoid strongly acidic conditions where possible. If an acid is required, consider using a milder Lewis or Brønsted acid and carefully buffer the reaction mixture.

  • Oxidation: Furans can undergo oxidative ring-opening. When performing oxidations on other parts of the molecule, choose reagents that are selective and will not react with the furan ring.

  • Protecting Groups: While protecting a furan ring can be challenging, in some cases, it can be masked as a less reactive derivative, for example, through a Diels-Alder reaction which can be reversed at a later stage.

Troubleshooting Guides

Problem 1: Low Yield in the Final Lactonization Step

Symptoms:

  • The isolated yield of the final this compound product is consistently below expectations.

  • TLC or LC-MS analysis of the crude product shows a significant amount of unreacted hydroxy acid precursor.

  • Formation of dimeric or oligomeric byproducts is observed.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Lactonization Reagent 1. Screen different lactonization reagents (e.g., Yamaguchi, Shiina, or Mukaiyama reagents). 2. Ensure the reagent is fresh and of high purity.
Intermolecular Reactions (Dimerization/Oligomerization) 1. Employ high-dilution conditions by slowly adding the hydroxy acid to a large volume of solvent. 2. Use a syringe pump for controlled, slow addition.
Unfavorable Conformation for Cyclization 1. Modify the solvent to disrupt intramolecular hydrogen bonding that may hinder cyclization. 2. Perform computational modeling to understand the lowest energy conformation of the precursor.
Steric Hindrance 1. If sterically hindered, a more reactive lactonization reagent may be required. 2. Increase the reaction temperature cautiously, while monitoring for side product formation.
Problem 2: Inconsistent Purity Profile Between Batches

Symptoms:

  • HPLC analysis shows different impurity profiles from batch to batch.

  • Difficulty in achieving consistent purity levels after purification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Variability in Starting Material Quality 1. Source starting materials from a single, reliable supplier. 2. Perform analytical checks (e.g., NMR, LC-MS) on incoming materials to ensure consistency.
Incomplete Reactions or Side Reactions 1. Monitor reaction progress closely using TLC or LC-MS to ensure completion. 2. Re-evaluate reaction conditions (temperature, time, stoichiometry) for robustness.
Degradation During Workup or Purification 1. Minimize exposure of intermediates to harsh pH or high temperatures during workup. 2. Use fresh, high-purity solvents for chromatography.
Inconsistent Chromatographic Separation 1. Standardize the stationary phase (silica gel, C18) and mobile phase composition. 2. Ensure consistent loading and elution parameters for column chromatography.

Quantitative Data Summary

The following tables present hypothetical data from three different batches of a late-stage intermediate and the final this compound product to illustrate typical batch-to-batch variability.

Table 1: Batch Data for a Key Aldol Reaction Intermediate

Batch ID Starting Material Purity (%) Reaction Temperature (°C) Yield (%) Diastereomeric Ratio (desired:undesired)
JANGO-A-00198.5-788595:5
JANGO-A-00297.2-757892:8
JANGO-A-00399.1-788896:4

Table 2: Batch Data for the Final this compound Product

Batch ID Lactonization Method Purity by HPLC (%) Final Yield (%) Major Impurity (%)
JANGO-F-001Yamaguchi98.2650.8 (Unreacted Precursor)
JANGO-F-002Shiina95.5581.5 (Dimer)
JANGO-F-003Yamaguchi99.0720.5 (Unreacted Precursor)

Experimental Protocols

Due to the lack of a published total synthesis of this compound, the following is a hypothetical but plausible experimental protocol for a key lactonization step, based on general procedures for complex macrolactonization.

Hypothetical Protocol: Yamaguchi Lactonization of the Seco-Acid Precursor

  • Preparation: A solution of the seco-acid (1.0 eq) in anhydrous toluene (B28343) (0.01 M) is prepared in a flame-dried, three-necked flask under an argon atmosphere.

  • Activation: Triethylamine (2.2 eq) is added, and the solution is stirred for 10 minutes at room temperature. 2,4,6-Trichlorobenzoyl chloride (1.5 eq) is then added, and the reaction mixture is stirred for 2 hours.

  • Cyclization: In a separate, large, flame-dried flask, a solution of 4-dimethylaminopyridine (B28879) (DMAP) (7.0 eq) in anhydrous toluene (to achieve a final seco-acid concentration of 0.001 M upon addition) is heated to 80 °C. The activated acid mixture is then added dropwise to the hot DMAP solution via a syringe pump over a period of 12 hours.

  • Workup: After the addition is complete, the reaction is stirred for an additional hour, then cooled to room temperature. The mixture is diluted with ethyl acetate (B1210297) and washed sequentially with saturated aqueous NaHCO₃, water, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to afford the desired lactone.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis A Starting Material Quality Control B Reagent & Solvent Preparation (Anhydrous) A->B C Assembly of Steroid Core B->C D Introduction of Furan Moiety C->D E Final Functional Group Manipulations D->E F Lactonization E->F G Crude Product Workup F->G H Chromatographic Purification (HPLC) G->H I Final Product Characterization (NMR, MS, etc.) H->I

Caption: A generalized experimental workflow for the synthesis of a complex steroid lactone.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Analyze Crude Product by LC-MS Start->CheckPurity UnreactedSM High % of Unreacted Starting Material CheckPurity->UnreactedSM Unreacted SM > 20% SideProducts Presence of Significant Side Products CheckPurity->SideProducts Side Products > 10% PurificationIssue Investigate Purification Protocol CheckPurity->PurificationIssue Mass Balance Low OptimizeConditions Optimize Reaction Conditions (Temp, Time, Reagents) UnreactedSM->OptimizeConditions CheckReagents Verify Reagent Quality & Stoichiometry SideProducts->CheckReagents End Yield Improved OptimizeConditions->End CheckReagents->End PurificationIssue->End

Caption: A logical troubleshooting workflow for addressing low reaction yields.

References

Validation & Comparative

A Researcher's Guide to Validating the Anti-inflammatory Activity of Novel Compounds: A Case Study Framework Using "Jangomolide"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of a novel compound's therapeutic properties is a critical process demanding rigorous scientific methodology. This guide provides a comparative framework for validating the anti-inflammatory activity of a hypothetical novel compound, "Jangomolide." It outlines the essential experimental data required, compares it against established anti-inflammatory agents, and details the underlying molecular mechanisms and signaling pathways.

Comparative Analysis of Anti-inflammatory Activity

A crucial step in validating a new compound is to benchmark its efficacy against existing treatments. This is typically achieved by comparing its performance in standardized in vitro and in vivo assays. The following tables present a template for summarizing the quantitative data that should be generated for "this compound" and how it would compare to a non-steroidal anti-inflammatory drug (NSAID) like Diclofenac and a corticosteroid like Dexamethasone.

Table 1: In Vitro Anti-inflammatory Activity

CompoundCell TypeAssayIC50 / EC50 (µM)Key Findings
This compound RAW 264.7 MacrophagesNitric Oxide (NO) Production[Insert Data][Describe dose-dependent inhibition]
Prostaglandin (B15479496) E2 (PGE2) Production[Insert Data][Describe dose-dependent inhibition]
TNF-α Production[Insert Data][Describe dose-dependent inhibition]
IL-6 Production[Insert Data][Describe dose-dependent inhibition]
Diclofenac RAW 264.7 MacrophagesPGE2 Production[Reported Value]Primarily inhibits COX enzymes, leading to reduced prostaglandin synthesis.[1][2][3]
Dexamethasone RAW 264.7 MacrophagesNO, PGE2, TNF-α, IL-6 Production[Reported Values]Broad-spectrum anti-inflammatory effects by inhibiting multiple inflammatory pathways.[4]

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelAssayDosage% Inhibition of Edema/InflammationKey Findings
This compound Carrageenan-induced Paw Edema (Rat/Mouse)Paw Volume Measurement[Insert Doses][Insert Data][Describe dose-dependent reduction in paw swelling]
DSS-induced Colitis (Mouse)Disease Activity Index (DAI)[Insert Doses][Insert Data][Describe amelioration of colitis symptoms]
Indomethacin Carrageenan-induced Paw Edema (Rat/Mouse)Paw Volume Measurement[Standard Dose][Reported Value]Potent inhibition of paw edema through COX inhibition.
Prednisolone DSS-induced Colitis (Mouse)Disease Activity Index (DAI)[Standard Dose][Reported Value]Significant reduction of intestinal inflammation.

Experimental Protocols: A Methodological Overview

Detailed and reproducible experimental protocols are the bedrock of credible scientific research. Below are standard methodologies for the key experiments cited.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of "this compound" or control drugs for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay

NO production is an indicator of inflammatory response.[5] It can be measured in the cell culture supernatant using the Griess reagent. After treating the cells with "this compound" and stimulating with LPS, the supernatant is collected. The Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

Prostaglandin E2 (PGE2) Measurement

PGE2 is a key mediator of inflammation produced via the cyclooxygenase (COX) pathway. Its levels in the cell culture supernatant can be quantified using a commercial ELISA kit according to the manufacturer's instructions.

Cytokine Measurement (TNF-α, IL-6, IL-1β)

Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are crucial mediators of the inflammatory cascade. Their concentrations in cell culture supernatants or serum from animal models can be measured using specific ELISA kits.

Western Blot Analysis

To investigate the effect of "this compound" on key signaling proteins, Western blot analysis is performed. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK).

Carrageenan-Induced Paw Edema Model

This is a classic in vivo model to assess acute inflammation. Animals (rats or mice) are injected with carrageenan into the sub-plantar region of the hind paw to induce localized inflammation. "this compound" or control drugs are administered (e.g., orally or intraperitoneally) prior to the carrageenan injection. The paw volume is measured at different time points using a plethysmometer to determine the extent of edema and the inhibitory effect of the compound.

Visualizing the Mechanism of Action

Understanding the molecular pathways through which a compound exerts its effects is fundamental. The following diagrams, generated using Graphviz, illustrate the key inflammatory signaling pathways and a typical experimental workflow for validating an anti-inflammatory compound.

G Experimental Workflow for Validating Anti-inflammatory Activity cluster_0 In Vitro Assays cluster_1 In Vivo Assays Cell Culture (e.g., RAW 264.7) Cell Culture (e.g., RAW 264.7) Pre-treatment with this compound Pre-treatment with this compound Cell Culture (e.g., RAW 264.7)->Pre-treatment with this compound LPS Stimulation LPS Stimulation Pre-treatment with this compound->LPS Stimulation Measure NO, PGE2, Cytokines Measure NO, PGE2, Cytokines LPS Stimulation->Measure NO, PGE2, Cytokines Western Blot for Signaling Proteins Western Blot for Signaling Proteins LPS Stimulation->Western Blot for Signaling Proteins Data Analysis & Comparison Data Analysis & Comparison Measure NO, PGE2, Cytokines->Data Analysis & Comparison Western Blot for Signaling Proteins->Data Analysis & Comparison Animal Model (e.g., Mouse/Rat) Animal Model (e.g., Mouse/Rat) Administer this compound Administer this compound Animal Model (e.g., Mouse/Rat)->Administer this compound Induce Inflammation (e.g., Carrageenan) Induce Inflammation (e.g., Carrageenan) Administer this compound->Induce Inflammation (e.g., Carrageenan) Assess Inflammatory Response Assess Inflammatory Response Induce Inflammation (e.g., Carrageenan)->Assess Inflammatory Response Assess Inflammatory Response->Data Analysis & Comparison

Workflow for validating anti-inflammatory activity.

A key mechanism in inflammation is the activation of transcription factors like NF-κB, which controls the expression of many pro-inflammatory genes. Many anti-inflammatory compounds, including natural products, are known to inhibit this pathway.

G Inhibition of the NF-κB Signaling Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Activation This compound This compound This compound->IKK Complex Inhibits

Potential inhibition of the NF-κB pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also critical in regulating the production of inflammatory mediators. The activation of these kinases often leads to the downstream activation of transcription factors that drive inflammatory gene expression.

G Modulation of MAPK Signaling Pathways Inflammatory Stimuli Inflammatory Stimuli MAP3Ks MAP3Ks Inflammatory Stimuli->MAP3Ks MAP2Ks (MKKs) MAP2Ks (MKKs) MAP3Ks->MAP2Ks (MKKs) MAPKs (ERK, p38, JNK) MAPKs (ERK, p38, JNK) MAP2Ks (MKKs)->MAPKs (ERK, p38, JNK) Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPKs (ERK, p38, JNK)->Transcription Factors (e.g., AP-1) Inflammatory Response Inflammatory Response Transcription Factors (e.g., AP-1)->Inflammatory Response This compound This compound This compound->MAPKs (ERK, p38, JNK) Inhibits Phosphorylation

Potential modulation of MAPK pathways by this compound.

By following this comprehensive validation framework, researchers can systematically evaluate the anti-inflammatory potential of novel compounds like "this compound," providing the robust data and mechanistic insights necessary for further drug development.

References

A Comparative Analysis of Steroid Lactones: The Potent Activity of Withaferin A and the Enigmatic Jangomolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of natural products, steroid lactones represent a class of compounds with significant therapeutic potential, particularly in oncology. This guide provides a comparative analysis of two such molecules: the extensively studied Withaferin A and the lesser-known Jangomolide. While both share the characteristic steroid lactone scaffold, their documented biological activities diverge significantly, offering a case study in the detailed investigation required to translate natural products into clinical candidates. This report summarizes the available quantitative data, details key experimental protocols, and visualizes the established signaling pathways for Withaferin A, while highlighting the current knowledge gap concerning this compound.

Introduction to this compound and Withaferin A

This compound is a natural product classified as a steroid lactone.[1][2] Its chemical structure, C26H28O8, is registered under CAS number 93767-25-0.[1] Despite its classification, publicly available scientific literature lacks significant data on its biological activity and mechanism of action.

In stark contrast, Withaferin A, a C28-steroidal lactone derived from Withania somnifera (Ashwagandha), is one of the most well-researched withanolides.[3] It has garnered substantial interest for its potent anti-inflammatory, anti-angiogenic, and anticancer properties. The wealth of data on Withaferin A makes it an excellent benchmark for understanding the therapeutic potential of this class of compounds.

Comparative Biological Activity: A Data-Driven Overview

The anticancer activity of Withaferin A has been extensively documented across a wide range of cancer cell lines. A common metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values of Withaferin A against various cancer cell lines. Due to the lack of available data, a corresponding entry for this compound is not possible at this time.

Table 1: Cytotoxicity of Withaferin A in Human Cancer Cell Lines
Cell Line IC50 Value (µM)
Cervical Cancer (CaSKi)0.45 ± 0.05
Breast Cancer (MCF-7)0.8536
Breast Cancer (MDA-MB-231)1.066
Papillary Thyroid Cancer (BCPAP)0.155
Anaplastic Thyroid Cancer (SW1736)Not specified, but effective
Cervical Cancer (HeLa)~0.05-0.1% of extract
Cervical Cancer (ME-180)~0.05-0.1% of extract

Mechanism of Action: Insights from Withaferin A

Withaferin A exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Withaferin A triggers apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner proteins of apoptosis. Furthermore, Withaferin A has been shown to downregulate the anti-apoptotic protein survivin, further promoting cell death.

Withaferin_A Withaferin A ROS ↑ Reactive Oxygen Species (ROS) Withaferin_A->ROS Survivin ↓ Survivin Withaferin_A->Survivin Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Survivin->Apoptosis

Fig. 1: Withaferin A-induced apoptotic pathway.
Cell Cycle Arrest

Withaferin A can also halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase. This is often associated with the modulation of key cell cycle regulatory proteins.

Experimental Protocols: A Guide to Cytotoxicity Testing

The following is a detailed methodology for a key experiment used to determine the cytotoxic effects of compounds like steroid lactones.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., Withaferin A). Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Assay Assay Seed_Cells Seed Cells in 96-well plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Test Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Formazan Incubate for 2-4h Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

References

In Vivo Validation of Jangomolide's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no publicly accessible data on a compound designated "Jangomolide." Consequently, an in vivo validation and comparative guide for its therapeutic potential cannot be constructed at this time. Extensive searches for "this compound" and phonetic variations across scientific databases have not yielded any information regarding its chemical structure, biological activity, mechanism of action, or any preclinical or clinical studies.

For researchers, scientists, and drug development professionals to assess the therapeutic potential of a novel compound like this compound, foundational data from in vitro and in vivo studies are essential. This information provides the basis for understanding its efficacy, safety profile, and mechanism of action, which are critical for any comparative analysis against existing therapeutic alternatives.

The Requisite Data for a Comprehensive Comparison Guide

A robust comparison guide for a therapeutic candidate would typically include the following sections, none of which can be populated for this compound due to the absence of data:

Comparative Efficacy Analysis

This section would present quantitative data from in vivo studies, comparing the efficacy of this compound against standard-of-care treatments or other relevant compounds. Key metrics would include:

  • Tumor growth inhibition (in oncology models): Measured as a percentage of tumor growth inhibition or tumor volume reduction over time.

  • Disease activity scores (in inflammatory or autoimmune models): Standardized scoring systems to evaluate disease severity.

  • Survival analysis: Kaplan-Meier curves and median survival data.

  • Biomarker modulation: Changes in relevant biomarkers in response to treatment.

Table 1: Illustrative Comparative In Vivo Efficacy Data (Hypothetical)

CompoundAnimal ModelDosing RegimenPrimary Efficacy EndpointResult
This compound Data N/AData N/AData N/AData N/A
Comparator A Xenograft50 mg/kg, BIDTumor Volume Reduction60% reduction at Day 21
Comparator B Syngeneic20 mg/kg, QDx5Increased Survival45-day median survival vs. 25 in control
Pharmacokinetic and Pharmacodynamic Profiles

A comparative table would summarize the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, along with their pharmacodynamic effects.

Table 2: Illustrative Comparative Pharmacokinetic/Pharmacodynamic Data (Hypothetical)

ParameterThis compoundComparator AComparator B
Bioavailability (%) Data N/A4570
Half-life (h) Data N/A812
Cmax (ng/mL) Data N/A1200850
Target Engagement Data N/A80% at 4h95% at 2h
Safety and Toxicity Profile

This section would detail any observed adverse effects in vivo, including changes in body weight, clinical signs of toxicity, and histopathological findings.

Table 3: Illustrative Comparative In Vivo Safety Data (Hypothetical)

ParameterThis compoundComparator AComparator B
Maximum Tolerated Dose Data N/A100 mg/kg50 mg/kg
Observed Toxicities Data N/AMild hepatotoxicityNeutropenia
Body Weight Change Data N/A<5% loss10% loss

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of scientific findings. For any in vivo study cited, the following information would be provided:

  • Animal Models: Species, strain, age, and sex of the animals used. Justification for the choice of model.

  • Drug Formulation and Administration: Vehicle used, route of administration, dosage, and treatment schedule.

  • Efficacy Assessment: Detailed procedures for measuring primary and secondary endpoints.

  • Pharmacokinetic Analysis: Blood sampling time points, analytical methods for drug quantification.

  • Toxicology Assessment: Parameters monitored, and methods for histopathological analysis.

Signaling Pathways and Experimental Workflows

Visual representations are essential for conveying complex biological processes and experimental designs.

Hypothetical Signaling Pathway for a Therapeutic Agent

cluster_cell Target Cell Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces Protein_Product Protein_Product Gene_Expression->Protein_Product Leads to This compound This compound This compound->Receptor Inhibition

Caption: Hypothetical inhibitory signaling pathway for this compound.

Hypothetical Experimental Workflow

Animal_Model Establishment of In Vivo Disease Model Treatment_Groups Randomization into Treatment Groups (Vehicle, this compound, Comparator) Animal_Model->Treatment_Groups Dosing Compound Administration (Defined Schedule) Treatment_Groups->Dosing Monitoring Monitor Disease Progression and Animal Welfare Dosing->Monitoring PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Dosing->PK_PD_Analysis Endpoint_Analysis Endpoint Data Collection (e.g., Tumor Volume, Biomarkers) Monitoring->Endpoint_Analysis Toxicity_Assessment Histopathology and Toxicity Assessment Monitoring->Toxicity_Assessment Data_Analysis Statistical Analysis and Interpretation Endpoint_Analysis->Data_Analysis PK_PD_Analysis->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: Generalized workflow for in vivo compound validation.

Conclusion and Path Forward

The creation of a comprehensive and objective comparison guide for the in vivo validation of this compound's therapeutic potential is contingent upon the public availability of primary research data. Without access to peer-reviewed publications or public data repositories detailing the preclinical development of this compound, any attempt at such a guide would be purely speculative and lack the scientific rigor required by the target audience of researchers, scientists, and drug development professionals.

Should information on "this compound" become available, including a corrected name or relevant scientific publications, a thorough and data-driven comparative analysis could be performed to elucidate its therapeutic promise relative to other agents in its class.

"comparing the safety profile of Jangomolide with [standard drug]"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

The development of novel immunomodulatory and anti-inflammatory agents is a cornerstone of modern therapeutic research. Jangomolide, a natural product isolated from Flacourtia jangomas, has been identified as a potential candidate for further investigation in this area. As with any new investigational drug, a thorough evaluation of its safety profile is paramount. This guide provides a comparative framework for assessing the safety of this compound against a well-established standard drug, Leflunomide (B1674699).

Leflunomide is a disease-modifying antirheumatic drug (DMARD) approved for the treatment of rheumatoid arthritis.[1] Its mechanism of action involves the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine (B1678525) synthesis, which in turn suppresses the proliferation of activated lymphocytes.[2][3][4][5]

Currently, there is no publicly available data on the safety profile of this compound. Therefore, this document serves as a template, outlining the necessary preclinical and clinical safety assessments required for a new chemical entity like this compound, using the known safety profile of Leflunomide as a benchmark.

Data Presentation: Comparative Safety Overview

The following table summarizes the known adverse effects of Leflunomide from clinical trials and post-marketing surveillance. The corresponding data for this compound remains to be determined through rigorous preclinical and clinical investigation.

Adverse Effect CategorySpecific Adverse EffectLeflunomide Incidence (%)This compound Incidence (%)References
Gastrointestinal Diarrhea17 - 22Not Available[1][6][7][8]
Nausea9Not Available[6]
Abdominal Pain5 - 6Not Available[6]
Elevated Liver Enzymes (ALT/AST)>5 (mild, reversible)Not Available[6][7][9]
Dyspepsia5 - 13Not Available[6][8]
Dermatological Alopecia (Hair Loss)>5Not Available[6][7][9]
Rash>5Not Available[6][7][9]
Immunological Respiratory Tract Infections15Not Available[7]
ImmunosuppressionDose-limitingNot Available[10]
Cardiovascular Hypertension>5 (mild)Not Available[7]
Hematological Leukopenia<3Not Available[6]
Thrombocytopenia<3Not Available[6]
Serious Adverse Effects Severe Liver Injury (including fatal liver failure)RareNot Available[8][10][11]
Interstitial Lung DiseaseRareNot Available[10]
Pancytopenia, AgranulocytosisRareNot Available[6][10]
Stevens-Johnson Syndrome, Toxic Epidermal NecrolysisRareNot Available[10]

Experimental Protocols

A comprehensive preclinical safety and toxicology program is essential to characterize the potential risks associated with a new investigational drug like this compound. The following are standard experimental protocols relevant to immunomodulatory and anti-inflammatory agents.

Acute, Sub-chronic, and Chronic Toxicity Studies
  • Objective: To determine the general toxicity profile of the compound after single and repeated dosing over different durations.

  • Methodology:

    • Species: Two mammalian species (one rodent, e.g., Sprague-Dawley rat, and one non-rodent, e.g., Beagle dog).

    • Dosing: Administration of this compound via the intended clinical route (e.g., oral gavage) at a minimum of three dose levels (low, mid, high) and a vehicle control.

    • Duration:

      • Acute: Single dose with observation for 14 days.

      • Sub-chronic: Daily dosing for 28 or 90 days.

      • Chronic: Daily dosing for 6 to 12 months.

    • Endpoints: Clinical observations, body weight, food/water consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), gross necropsy, organ weights, and histopathology of all major organs and tissues.

Safety Pharmacology
  • Objective: To assess the effects of the compound on vital physiological functions.

  • Methodology:

    • Core Battery (ICH S7A Guidelines):

      • Central Nervous System (CNS): Functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological changes.

      • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and ECG in a conscious, non-anesthetized large animal model (e.g., telemetry in dogs). In vitro hERG assay to assess the potential for QT interval prolongation.

      • Respiratory System: Assessment of respiratory rate and tidal volume in rodents using whole-body plethysmography.

Immunotoxicity Studies
  • Objective: To evaluate the potential for unintended immunosuppression or immunoenhancement.

  • Methodology:

    • Standard Toxicity Study Endpoints: Evaluation of immune system-related parameters within the repeat-dose toxicity studies, including hematology (lymphocyte, neutrophil counts), organ weights (spleen, thymus, lymph nodes), and histopathology of lymphoid tissues.[12]

    • T-cell Dependent Antibody Response (TDAR) Assay:

      • Model: Typically performed in rodents (e.g., BALB/c mice).

      • Procedure: Animals are treated with this compound at various dose levels. They are then immunized with a T-cell dependent antigen (e.g., Keyhole Limpet Hemocyanin (KLH) or Sheep Red Blood Cells (SRBC)).

      • Endpoint: Measurement of the antigen-specific antibody (IgM and IgG) response using ELISA at specific time points post-immunization. A significant suppression or enhancement of the antibody response compared to controls indicates immunotoxicity.

    • Immunophenotyping: Analysis of lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells) in whole blood or lymphoid organs using flow cytometry.[13]

    • Cytokine Release Assays: In vitro assays using human peripheral blood mononuclear cells (PBMCs) or whole blood to assess the potential for this compound to induce the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ).[13]

Genetic Toxicology
  • Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage.

  • Methodology (Standard Battery):

    • Ames Test: An in vitro bacterial reverse mutation assay to detect point mutations.

    • In vitro Chromosomal Aberration Test: An assay in mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells) to detect chromosomal damage.

    • In vivo Micronucleus Test: An assay in rodents to assess chromosomal damage in bone marrow cells.

Reproductive and Developmental Toxicology
  • Objective: To evaluate the potential effects on fertility and embryonic-fetal development.

  • Methodology (as per ICH S5(R3) Guidelines):

    • Fertility and Early Embryonic Development Study: Dosing in male and female rodents before and during mating and in females up to implantation.

    • Embryo-Fetal Development Studies: Dosing in pregnant rodents and rabbits during the period of organogenesis.

    • Pre- and Postnatal Development Study: Dosing in pregnant rodents from implantation through lactation.

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the comparison of this compound and Leflunomide.

cluster_preclinical Preclinical Development cluster_clinical Clinical Development In_Vitro_Studies In Vitro Studies (Target Identification, Potency) Preclinical_Tox Preclinical Toxicology (Safety Assessment) In_Vitro_Studies->Preclinical_Tox Animal_Models Animal Models (Efficacy Studies) In_Vitro_Studies->Animal_Models Phase_I Phase I (Safety in Healthy Volunteers) Preclinical_Tox->Phase_I IND Filing Animal_Models->Phase_I Phase_II Phase II (Efficacy & Dose Ranging) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval NDA Filing Drug_Discovery Drug Discovery (this compound) Drug_Discovery->In_Vitro_Studies

Figure 1. A simplified workflow for the drug development process of a new chemical entity like this compound.

Ribonucleotides Ribonucleotides (UTP, CTP) DNA_RNA_Synthesis DNA & RNA Synthesis Ribonucleotides->DNA_RNA_Synthesis Lymphocyte_Proliferation Lymphocyte Proliferation (G1 to S phase) DNA_RNA_Synthesis->Lymphocyte_Proliferation Immune_Response Inflammatory Immune Response Lymphocyte_Proliferation->Immune_Response DHODH Dihydroorotate Dehydrogenase (DHODH) DHODH->Ribonucleotides Leflunomide Leflunomide (Active Metabolite A77 1726) Leflunomide->DHODH Inhibition De_Novo_Synthesis De Novo Pyrimidine Synthesis Pathway

Figure 2. Simplified signaling pathway of Leflunomide's mechanism of action.

The comparison of a novel agent like this compound to a standard drug such as Leflunomide is a critical exercise in drug development. While the safety profile of this compound is currently unknown, the established profile of Leflunomide provides a valuable roadmap for the types of adverse effects to anticipate and monitor for in future preclinical and clinical studies. A systematic and rigorous evaluation, following the experimental protocols outlined in this guide, will be essential to fully characterize the safety and therapeutic potential of this compound. Continuous data collection and analysis throughout the development process will be crucial for a comprehensive risk-benefit assessment.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Jangomolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Jangomolide, a steroid lactone, compiled to ensure safety and adherence to regulatory standards. While this compound is not classified as a hazardous substance, responsible chemical handling and disposal are paramount.[1]

Chemical and Physical Properties

A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 93767-25-0AbMole BioScience[1]
Molecular Formula C26H28O8PubChem[2]
Molecular Weight 468.5 g/mol PubChem[2]
Appearance Not specified (Assumed solid)
Hazard Classification Not a hazardous substance or mixtureAbMole BioScience[1]

Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is designed to minimize environmental impact and ensure the safety of laboratory personnel.

Experimental Protocol: Disposal of Unused this compound

  • Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with standard laboratory PPE, including safety goggles, gloves, and a lab coat.

  • Assess the Quantity and Form: Determine the amount and physical state (solid or in solution) of the this compound to be disposed of.

  • Consult Local Regulations: The primary directive for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations for non-hazardous chemical waste. These regulations can vary significantly by location.

  • Disposal of Solid this compound:

    • For small quantities, the solid waste should be collected in a designated, clearly labeled waste container for non-hazardous chemical waste.

    • Ensure the container is sealed properly before being transferred to the institution's chemical waste management facility or a licensed contractor.

  • Disposal of this compound in Solution:

    • Do not pour solutions containing this compound down the drain unless explicitly permitted by local regulations for non-hazardous waste.

    • If in a solvent, the solution should be collected in a designated, labeled container for non-hazardous liquid waste. The type of solvent must also be considered and segregated according to institutional guidelines.

    • Aqueous solutions should be handled similarly, collected in a designated container for aqueous non-hazardous waste.

  • Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that have come into direct contact with this compound should be disposed of as non-hazardous solid waste. These items should be collected in a labeled container.

  • Documentation: Maintain a record of the disposed of this compound, including the quantity, date of disposal, and method used, in accordance with laboratory and institutional protocols.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final disposition.

JangomolideDisposal start Start: this compound for Disposal ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe assess Assess Form and Quantity ppe->assess is_solid Is it a Solid? assess->is_solid solid_waste Collect in Labeled Non-Hazardous Solid Waste Container is_solid->solid_waste Yes is_solution Is it in Solution? is_solid->is_solution No consult_regs Consult Local, State, and Federal Disposal Regulations solid_waste->consult_regs aqueous_waste Collect in Labeled Non-Hazardous Aqueous Waste Container is_solution->aqueous_waste Aqueous solvent_waste Collect in Labeled Non-Hazardous Solvent Waste Container is_solution->solvent_waste Solvent aqueous_waste->consult_regs solvent_waste->consult_regs transfer Transfer to Institutional Waste Management or Licensed Contractor consult_regs->transfer end End: Disposal Complete transfer->end

This compound Disposal Workflow

Emergency First Aid Procedures

In the event of accidental exposure to this compound, the following first aid measures should be taken immediately.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.